eeAChE-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H30N6O5S |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
2-[2-[[2,5-dioxo-1-(4-sulfamoylphenyl)pyrrolidin-3-yl]amino]ethylamino]-N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide |
InChI |
InChI=1S/C27H30N6O5S/c28-39(37,38)18-11-9-17(10-12-18)33-25(35)15-23(27(33)36)30-14-13-29-16-24(34)32-26-19-5-1-3-7-21(19)31-22-8-4-2-6-20(22)26/h1,3,5,7,9-12,23,29-30H,2,4,6,8,13-16H2,(H2,28,37,38)(H,31,32,34) |
InChI Key |
SHUFPOCNDZLDGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NC(=O)CNCCNC4CC(=O)N(C4=O)C5=CC=C(C=C5)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of Acetylcholinesterase Inhibitors: A Technical Guide
Disclaimer: A comprehensive search of publicly available scientific literature did not yield specific information on a compound designated "eeAChE-IN-1." Therefore, this document provides a detailed technical guide on the general mechanism of action of acetylcholinesterase inhibitors, leveraging data from well-characterized examples relevant to researchers, scientists, and drug development professionals.
Core Mechanism of Action: Potentiating Cholinergic Neurotransmission
Acetylcholinesterase (AChE) inhibitors are a class of compounds that enhance cholinergic signaling by preventing the breakdown of the neurotransmitter acetylcholine (ACh).[1][2] In a healthy synapse, ACh is released from the presynaptic neuron, binds to nicotinic and muscarinic receptors on the postsynaptic membrane to propagate a signal, and is then rapidly hydrolyzed into choline and acetate by the enzyme acetylcholinesterase.[3][4] This rapid degradation terminates the signal.
AChE inhibitors bind to the active site of the acetylcholinesterase enzyme, preventing it from breaking down acetylcholine.[1] This leads to an accumulation of acetylcholine in the synaptic cleft, thereby increasing both the level and duration of its action on postsynaptic receptors.[1] This enhanced cholinergic activity is the primary therapeutic effect for conditions characterized by a deficit in cholinergic neurotransmission, such as Alzheimer's disease.[2][5]
Quantitative Inhibitory Potency of Representative AChE Inhibitors
The potency of acetylcholinesterase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor that is required to inhibit 50% of the enzyme's activity, while the Ki is a measure of the binding affinity of the inhibitor to the enzyme. Lower values for both IC50 and Ki indicate a more potent inhibitor.
Below is a summary of reported in vitro inhibitory activities for several well-known AChE inhibitors against acetylcholinesterase.
| Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type | Source |
| Donepezil | 0.024 | 0.024 | Competitive | [1] |
| Galantamine | 0.52 | - | Competitive | [1][6] |
| Rivastigmine | 71.1 | - | - | [7] |
| Tacrine | 0.0145 | - | - | [5] |
Note: IC50 and Ki values can vary between studies depending on the experimental conditions, such as the source of the enzyme and the assay methodology.
Binding Interactions with Acetylcholinesterase
The active site of acetylcholinesterase is located at the bottom of a deep and narrow gorge, approximately 20 Å deep. This gorge contains two main binding sites: the catalytic anionic site (CAS) at the bottom and the peripheral anionic site (PAS) at the entrance.
-
Catalytic Anionic Site (CAS): This site is responsible for the hydrolysis of acetylcholine. It contains the catalytic triad of amino acids (serine, histidine, and glutamate) that are essential for the enzymatic reaction. Competitive inhibitors, like donepezil, bind directly to the CAS, preventing acetylcholine from accessing the catalytic machinery.
-
Peripheral Anionic Site (PAS): Located at the rim of the gorge, the PAS is thought to initially bind acetylcholine before it proceeds to the CAS. Some inhibitors can bind to the PAS and allosterically modulate the enzyme's activity or block the entry of the substrate.
The binding of an inhibitor to these sites is often mediated by a combination of hydrophobic interactions, hydrogen bonds, and π-cation interactions with the aromatic amino acid residues that line the gorge.
Signaling Pathway Affected by AChE Inhibition
The primary signaling pathway affected by acetylcholinesterase inhibitors is the cholinergic signaling pathway. By increasing the concentration of acetylcholine in the synapse, these inhibitors enhance the activation of both nicotinic and muscarinic acetylcholine receptors on the postsynaptic neuron.
Caption: Cholinergic synapse signaling pathway and the action of an AChE inhibitor.
Experimental Protocols for Characterizing AChE Inhibitors
A variety of in vitro and in vivo methods are employed to characterize the mechanism of action of acetylcholinesterase inhibitors.
In Vitro AChE Inhibition Assay (Ellman's Method)
This is a widely used colorimetric assay to determine the inhibitory potency of a compound.
Principle: The assay measures the activity of AChE by detecting the product of the hydrolysis of acetylthiocholine (ATCh), a synthetic substrate. AChE hydrolyzes ATCh to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the AChE activity.
Detailed Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (e.g., 100 mM, pH 8.0)
-
DTNB solution (e.g., 10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCh) solution (e.g., 75 mM in deionized water)
-
AChE enzyme solution (e.g., from Electrophorus electricus or human recombinant, diluted in phosphate buffer to a working concentration)
-
Test inhibitor solutions at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
25 µL of the test inhibitor solution (or vehicle for control).
-
125 µL of DTNB solution.
-
25 µL of AChE enzyme solution.
-
-
Mix and pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding 25 µL of the ATCh substrate solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for characterizing a novel acetylcholinesterase inhibitor.
Caption: A generalized experimental workflow for the characterization of an AChE inhibitor.
Conclusion
The mechanism of action of acetylcholinesterase inhibitors is well-established and centers on the potentiation of cholinergic neurotransmission through the prevention of acetylcholine degradation. This guide has outlined the core principles, quantitative measures of potency, binding site interactions, and key experimental methodologies used to characterize these compounds. For any novel inhibitor, a systematic approach combining in vitro, ex vivo, and in vivo studies is crucial for a comprehensive understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. drugs.com [drugs.com]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. Multitarget-Directed Ligands for Alzheimer’s Disease: Recent Novel MTDLs and Mechanistic Insights [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Selectivity of Acetylcholinesterase Inhibitors: A Case Study
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of a specific acetylcholinesterase (AChE) inhibitor, herein exemplified by the compound C629-0196, for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE). A comprehensive understanding of this selectivity is crucial for the development of therapeutic agents with improved efficacy and reduced side effects.
Core Concepts in Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are two key enzymes in the cholinergic nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] While both enzymes can hydrolyze acetylcholine, their substrate specificities and tissue distribution differ, leading to distinct physiological roles.[2] Selective inhibition of AChE is a primary therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[3] By preventing the breakdown of acetylcholine, AChE inhibitors increase its concentration in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1]
Quantitative Analysis of Inhibitor Selectivity
The selectivity of an inhibitor is quantitatively expressed by comparing its potency against the target enzyme (AChE) versus a related off-target enzyme (BChE). This is typically determined by measuring the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher inhibitory potency.
The selectivity index (SI) is calculated as the ratio of the IC50 value for BChE to the IC50 value for AChE (SI = IC50 BChE / IC50 AChE). A higher SI value signifies greater selectivity for AChE.
Table 1: Inhibitory Potency and Selectivity of C629-0196
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) |
| C629-0196 | eeAChE | 1.28 ± 0.83[4] | >78* |
| eqBChE | >100[4] |
*The selectivity index is presented as a lower bound because the IC50 for BChE was greater than the highest tested concentration.eeAChE refers to AChE from Electrophorus electricus, and eqBChE refers to BChE from equine serum.
The data clearly demonstrates that C629-0196 is a potent and highly selective inhibitor of AChE, with no significant activity against BChE at the concentrations tested.[4]
Experimental Protocol: Determination of Cholinesterase Inhibition
The following is a detailed methodology for determining the IC50 values and thus the selectivity of a cholinesterase inhibitor, based on the widely used Ellman's method.[4][5]
1. Materials and Reagents:
-
Acetylcholinesterase (from Electrophorus electricus)
-
Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - Substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test inhibitor compound (e.g., C629-0196)
-
Positive control (e.g., Donepezil for AChE, Tacrine for BChE)[4]
-
96-well microplate reader
2. Preparation of Solutions:
-
Prepare stock solutions of the enzymes, substrates, DTNB, and the test inhibitor in the appropriate buffer.
-
Create a series of dilutions of the test inhibitor to determine the dose-response curve.
3. Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, the enzyme solution (AChE or BChE), and the test inhibitor at various concentrations.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (ATCI for AChE or BTCI for BChE) and DTNB to the wells.
-
The enzyme hydrolyzes the thiocholine substrate, producing thiocholine.
-
Thiocholine reacts with DTNB to produce 5-thio-2-nitrobenzoate (TNB), a colored product.
-
Measure the absorbance of the TNB product at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.[5]
4. Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Determine the percentage of enzyme inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Selectivity Index (SI) as described previously.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the selectivity of a cholinesterase inhibitor.
Caption: Workflow for determining cholinesterase inhibitor selectivity.
This systematic approach ensures the reliable and reproducible determination of the inhibitory potency and selectivity of novel compounds, which is a critical step in the drug discovery and development process for new AChE inhibitors.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active Site Gating and Substrate Specificity of Butyrylcholinesterase and Acetylcholinesterase: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of new acetylcholinesterase and butyrylcholinesterase inhibitors through structure-based virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25887E [pubs.rsc.org]
- 5. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to In Vitro Enzymatic Assays of eeAChE-IN-1
This guide provides a comprehensive overview of the in vitro enzymatic assays for eeAChE-IN-1, a potent inhibitor of acetylcholinesterase from Electrophorus electricus (eeAChE). Tailored for researchers, scientists, and professionals in drug development, this document details the core methodologies, presents quantitative data in a structured format, and visualizes experimental workflows and underlying principles.
Introduction to this compound and Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the signal transmission at cholinergic synapses.[1] Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. This compound has emerged as a significant subject of study due to its potent inhibitory effect on eeAChE. In vitro enzymatic assays are fundamental for characterizing the potency and mechanism of action of such inhibitors.
Quantitative Data Summary
The primary metric for quantifying the potency of an enzyme inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Target Enzyme | IC50 Value | Reference |
| This compound | Electrophorus electricus Acetylcholinesterase (eeAChE) | 23 nM | --INVALID-LINK-- |
Experimental Protocol: Ellman's Assay for eeAChE Activity
The most widely used method for measuring AChE activity in vitro is the spectrophotometric method developed by Ellman and colleagues. This assay is based on the reaction of the product of acetylthiocholine hydrolysis with a chromogenic reagent.
Principle of the Assay
The assay involves a two-step reaction. First, acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine and acetate. Subsequently, the thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at or near 412 nm. The rate of color development is directly proportional to the acetylcholinesterase activity.
Signaling Pathway Diagram
Caption: Principle of the Ellman's assay for acetylcholinesterase activity and its inhibition.
Reagents and Materials
-
Enzyme: Electrophorus electricus acetylcholinesterase (eeAChE)
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Inhibitor: this compound
-
Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Instrumentation: 96-well microplate reader capable of measuring absorbance at 405-412 nm.
-
Consumables: 96-well microplates, pipette tips.
Stock Solution Preparation
| Reagent | Stock Concentration | Solvent |
| eeAChE | 1 U/mL | 0.1 M Phosphate Buffer, pH 8.0 |
| ATCI | 14 mM | Deionized Water |
| DTNB | 10 mM | 0.1 M Phosphate Buffer, pH 7.0-8.0 |
| This compound | 10 mM | DMSO |
Note: Further serial dilutions of the inhibitor are required to determine the IC50 value.
Assay Protocol in a 96-Well Plate Format
The following protocol is a representative method adapted from established procedures for determining acetylcholinesterase inhibition.
-
Assay Preparation:
-
Prepare serial dilutions of this compound in 0.1 M phosphate buffer (pH 8.0) to achieve a range of final assay concentrations.
-
In a 96-well plate, add the following to each well in triplicate:
-
Test Wells: 10 µL of this compound dilution.
-
Control (100% activity) Wells: 10 µL of buffer (with a corresponding percentage of DMSO as the test wells).
-
Blank (No enzyme) Wells: 20 µL of buffer.
-
-
Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to all wells.
-
Add 10 µL of 1 U/mL eeAChE solution to the test and control wells.
-
-
Pre-incubation:
-
Incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of 10 mM DTNB to all wells.
-
Initiate the enzymatic reaction by adding 10 µL of 14 mM ATCI to all wells.
-
Immediately start measuring the absorbance at 412 nm every 30-60 seconds for a period of 5-10 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Correct the rates of the test and control wells by subtracting the rate of the blank wells.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the in vitro enzymatic assay for this compound.
Caption: Workflow for the in vitro enzymatic assay of this compound.
Conclusion
This technical guide provides a detailed framework for conducting in vitro enzymatic assays to characterize the inhibitory activity of this compound against acetylcholinesterase. The presented protocol, based on the well-established Ellman's method, along with the structured data and visual diagrams, offers a comprehensive resource for researchers in the field of neuropharmacology and drug discovery. Adherence to a consistent and well-documented protocol is crucial for obtaining reliable and reproducible results.
References
An In-Depth Technical Guide on the Structure-Activity Relationship of Quinoxaline-Based Acetylcholinesterase Inhibitors
This technical guide provides a detailed examination of the structure-activity relationship (SAR) of a series of quinoxaline derivatives as inhibitors of acetylcholinesterase from Electrophorus electricus (eeAChE). This document is intended for researchers, scientists, and drug development professionals working on novel therapies for neurodegenerative diseases such as Alzheimer's disease, where acetylcholinesterase (AChE) is a key therapeutic target.[1]
Introduction to Acetylcholinesterase and its Inhibition
Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate.[2][3] This action terminates the nerve impulse at cholinergic synapses. In conditions like Alzheimer's disease, there is a deficit of acetylcholine, leading to cognitive impairment.[3] Inhibiting AChE increases the concentration and duration of action of acetylcholine in the synaptic cleft, which is a primary strategy for the symptomatic treatment of Alzheimer's.[2][3]
The active site of AChE is located at the bottom of a deep and narrow gorge and contains a catalytic triad. A peripheral anionic site (PAS) at the entrance of this gorge provides a binding site for certain inhibitors, and some compounds can bind to both sites.[4] Quinoxaline derivatives have emerged as a promising scaffold for the development of novel AChE inhibitors.[5]
Structure-Activity Relationship of Quinoxaline Derivatives
The following data summarizes the inhibitory activity of a series of synthesized quinoxaline derivatives against eeAChE and butyrylcholinesterase (BChE), providing insights into the structural requirements for potent and selective inhibition.
Table 1: Inhibitory Activity of Quinoxaline Analogs against eeAChE and BChE [5]
| Compound | R1 | R2 | R3 | eeAChE IC50 (µM) | BChE IC50 (µM) |
| 3a | H | H | H | 13.22 | 40.64 |
| 3b | H | Phenyl | H | 50.08 | 14.91 |
| 3c | CH3 | CH3 | H | 7.25 | > 100 |
| 4a | H | H | Cl | 23.87 | > 100 |
| 4c | CH3 | CH3 | Cl | 1.55 | > 100 |
| 5a | H | H | NO2 | 21.31 | 60.95 |
| 5c | CH3 | CH3 | NO2 | 1.11 | > 100 |
| 6a | H | H | NH2 | 1.15 | > 100 |
| 6c | CH3 | CH3 | NH2 | 0.077 | > 100 |
Key SAR Insights:
-
Substitution at R1 and R2: The introduction of methyl groups at the R1 and R2 positions of the quinoxaline ring generally leads to a significant increase in eeAChE inhibitory activity. For instance, compound 3c (IC50 = 7.25 µM) is more potent than the unsubstituted analog 3a (IC50 = 13.22 µM).[5] This trend is consistent across the series, with the dimethyl-substituted compounds 4c , 5c , and 6c being more active than their respective unsubstituted counterparts (4a , 5a , and 6a ).[5] In contrast, a phenyl group at the R2 position (3b ) diminishes activity against eeAChE.[5]
-
Substitution at R3: The nature of the substituent at the R3 position plays a crucial role in determining the inhibitory potency.
-
An amino group (NH2) at this position appears to be highly favorable for eeAChE inhibition. Compound 6c , with methyl groups at R1 and R2 and an amino group at R3, is the most potent compound in the series with an IC50 of 0.077 µM.[5]
-
Electron-withdrawing groups like chloro (Cl) and nitro (NO2) at R3 on the unsubstituted quinoxaline core (4a and 5a ) lead to reduced activity compared to the parent compound 3a .[5] However, in the presence of the dimethyl substitutions at R1 and R2, these electron-withdrawing groups enhance potency, as seen in 4c and 5c .[5]
-
-
Selectivity: The dimethyl-substituted quinoxaline derivatives (3c , 4c , 5c , and 6c ) exhibit high selectivity for eeAChE over BChE, with no significant inhibition of BChE at concentrations up to 100 µM.[5] In contrast, the unsubstituted quinoxaline 3a and its phenyl-substituted analog 3b show dual inhibition.[5]
Experimental Protocols
The in vitro inhibitory activity of the quinoxaline derivatives against eeAChE was determined using the spectrophotometric method developed by Ellman et al., with slight modifications.[6][7][8]
Materials:
-
Electrophorus electricus acetylcholinesterase (eeAChE)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (quinoxaline derivatives)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in the phosphate buffer. Stock solutions of the test compounds are typically dissolved in a suitable solvent like DMSO.
-
Assay Mixture Preparation: In a 96-well plate, the following are added in order:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of the test compound solution at various concentrations.
-
10 µL of eeAChE solution (e.g., 1 U/mL).
-
-
Pre-incubation: The plate is incubated for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).[7][8]
-
Addition of DTNB: 10 µL of DTNB solution (e.g., 10 mM) is added to each well.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding 10 µL of the substrate, ATCI (e.g., 14 mM).[7]
-
Measurement: The absorbance is measured immediately and continuously for a set period (e.g., 10 minutes) at a wavelength of 412 nm using a microplate reader.[7] The rate of the reaction is determined from the change in absorbance over time.
-
Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
The following diagrams illustrate the mechanism of acetylcholinesterase action and inhibition, as well as the workflow for the Ellman's assay.
Caption: Cholinergic synapse showing ACh release, receptor binding, and hydrolysis by AChE, with inhibition by a quinoxaline derivative.
Caption: Workflow of the Ellman's method for determining acetylcholinesterase inhibition.
References
- 1. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 3. metrotechinstitute.org [metrotechinstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 8. 3.8. In Vitro Acetylcholinesterase Assay [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for In Vitro Acetylcholinesterase (AChE) Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro acetylcholinesterase (AChE) inhibition assay using the Ellman method. This method is suitable for screening and characterizing potential AChE inhibitors, such as eeAChE-IN-1, a potent inhibitor of AChE from the electric eel (Electrophorus electricus).
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh), which terminates the synaptic signal.[1][2] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is a key therapeutic target for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[3][4] In vitro AChE inhibition assays are fundamental for the discovery and development of new therapeutic agents targeting this enzyme. The most common method for this assay was developed by Ellman and utilizes a colorimetric reaction to measure enzyme activity.[5][6]
The inhibitor this compound has been identified as a potent inhibitor of electric eel acetylcholinesterase (eeAChE), with a reported IC50 value of 23 nM.[7] The following protocol details the procedure for determining the inhibitory potential of compounds like this compound against eeAChE.
Principle of the Assay
The in vitro AChE inhibition assay is based on the Ellman method, which measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB).[3][8] The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form TNB, which can be quantified spectrophotometrically at 412 nm.[3][4] The presence of an AChE inhibitor will reduce the rate of ATCI hydrolysis, leading to a decrease in the formation of TNB.
Data Presentation
The inhibitory activity of a test compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 1: Inhibitory Activity of this compound and Other Compounds against eeAChE
| Compound | IC50 Value | Reference |
| This compound | 23 nM | [7] |
| Chlorpyrifos-oxon (CPO) | 27 nM | [9] |
| Paraoxon-methyl (PMO) | 70 nM | [9] |
| Diazoxon (DZO) | 1.03 µM | [9] |
| Pirimicarb (PI) | 61 µM | [9] |
| Rimucoberin (RI) | 53 µM | [9] |
| Galantamine (GAL) | 1.92 µM | [5] |
| Compound 8 (a GAL derivative) | 27.79 nM | [5] |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
This section provides a detailed methodology for performing the in vitro AChE inhibition assay.
Materials and Reagents
-
Electric eel acetylcholinesterase (eeAChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor (e.g., this compound)
-
Positive control (e.g., Donepezil, Galantamine)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of potassium phosphate buffer and adjust the pH to 8.0.
-
eeAChE Solution: Prepare a stock solution of eeAChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate over the measurement period. A typical final concentration is 0.1 U/mL.
-
ATCI Solution (15 mM): Dissolve acetylthiocholine iodide in deionized water to a final concentration of 15 mM.[6]
-
DTNB Solution (3 mM): Dissolve DTNB in 0.1 M phosphate buffer (pH 8.0) to a final concentration of 3 mM.[10]
-
Test Inhibitor Solutions: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).[6] Prepare serial dilutions of the stock solution in phosphate buffer to achieve a range of desired concentrations for testing. Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
Assay Procedure
-
Set up the Microplate:
-
Blank: 100 µL Phosphate Buffer + 100 µL Substrate Solution (ATCI + DTNB)
-
Control (100% activity): 50 µL Phosphate Buffer + 50 µL eeAChE Solution + 100 µL Substrate Solution
-
Inhibitor Wells: 50 µL Test Inhibitor Solution (at various concentrations) + 50 µL eeAChE Solution + 100 µL Substrate Solution
-
-
Pre-incubation: Add 50 µL of the test inhibitor solution (or buffer for the control) and 50 µL of the eeAChE solution to the respective wells of the 96-well plate.
-
Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to interact with the enzyme.[5][6]
-
Initiate the Reaction: Prepare a substrate solution by mixing the ATCI and DTNB solutions. A common approach is to prepare a solution containing 0.2 mM DTNB and 0.24 mM ATCI in a suitable buffer.[5] Add 100 µL of the substrate solution to all wells to start the enzymatic reaction.
-
Measure Absorbance: Immediately after adding the substrate solution, measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every 30-60 seconds for a period of 5-10 minutes.[6][10] Alternatively, for endpoint assays, incubate the plate for a fixed time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) and then measure the final absorbance.[3]
-
Calculate Percentage Inhibition: The percentage of AChE inhibition can be calculated using the following formula:
% Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100
Where:
-
Activity_control is the rate of absorbance change in the control well.
-
Activity_inhibitor is the rate of absorbance change in the well with the inhibitor.
-
-
Determine IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. The IC50 value can be determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Cholinergic neurotransmission and its inhibition by an AChE inhibitor.
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro AChE inhibition assay.
References
- 1. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. attogene.com [attogene.com]
- 5. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase inhibition in electric eel and human donor blood: an in vitro approach to investigate interspecies differences and human variability in toxicodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for eeAChE-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of eeAChE-IN-1, a potent acetylcholinesterase (AChE) inhibitor, in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for researchers investigating cholinergic signaling and its role in various cellular processes, including neuroprotection and neurodegenerative diseases.
Introduction to this compound
This compound is a potent inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, this compound increases the concentration and duration of action of ACh in the synaptic cleft and in non-synaptic cholinergic systems. This modulation of cholinergic signaling can have profound effects on cellular function, making this compound a valuable tool for studying the role of acetylcholine in health and disease.
Mechanism of Action: this compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine, which can then activate both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs) on the cell surface. Activation of these receptors triggers various downstream signaling cascades, including the PI3K/Akt pathway, which is known to play a crucial role in cell survival and neuroprotection.
Quantitative Data Summary
While specific cellular data for this compound is limited, the following table provides a summary of its in vitro potency and comparative data for other commonly used AChE inhibitors in cell culture experiments. This information can be used as a starting point for designing experiments with this compound.
| Compound | Target | IC50 (in vitro) | Typical Cell Culture Concentration | Reference Cell Line | Key Effects |
| This compound | Electric Eel AChE | 23 nM | To be determined empirically (start with 10 nM - 1 µM) | SH-SY5Y (recommended) | Potent AChE inhibition |
| Donepezil | Human AChE | 5.7 - 10 nM | 1 - 10 µM | SH-SY5Y | Neuroprotection, increased sAPPα secretion |
| Rivastigmine | Human AChE & BChE | AChE: 4.6 µM | 3 - 100 µM | SH-SY5Y | Neuroprotection, enhanced heat shock response |
| Galantamine | Human AChE | 0.35 - 1.2 µM | 0.3 - 1 µM | SH-SY5Y | Neuroprotection, allosteric potentiation of nAChRs |
| Tacrine | Human AChE | 30 - 100 nM | 1 - 10 µM | SH-SY5Y | Neuroprotection, decreased PS1 levels |
Note: The optimal concentration of this compound for cell culture experiments should be determined experimentally for each cell line and specific assay. It is recommended to perform a dose-response curve to identify the most effective and non-toxic concentration range.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically provided as a lyophilized powder. Reconstitute the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working solutions by diluting it in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Culture and Treatment
The human neuroblastoma cell line SH-SY5Y is a commonly used and recommended model for studying the effects of acetylcholinesterase inhibitors due to its neuronal characteristics and expression of cholinergic markers.
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium, such as a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: For experiments, seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that allows for optimal growth and response to treatment.
-
Treatment with this compound: Once the cells have reached the desired confluency (typically 70-80%), replace the culture medium with fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in all experiments.
-
Incubation: Incubate the cells with this compound for the desired period, which can range from a few hours to 24-48 hours or longer, depending on the specific endpoint being measured.
Acetylcholinesterase Activity Assay (Ellman's Method)
This protocol allows for the measurement of intracellular AChE activity in cell lysates.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
AChE Activity Measurement:
-
In a 96-well plate, add a specific volume of cell lysate (normalized for protein concentration).
-
Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution to each well.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis: Calculate the AChE activity and express it as a percentage of the activity in the vehicle-treated control cells.
Cell Viability and Neuroprotection Assays
These assays are used to assess the cytotoxic effects of this compound and its potential to protect cells from various insults.
-
Induction of Cell Death: To evaluate neuroprotective effects, treat the cells with a neurotoxic agent (e.g., amyloid-beta peptide, hydrogen peroxide, or staurosporine) in the presence or absence of this compound.
-
MTT Assay (Cell Viability):
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at 570 nm. Higher absorbance indicates greater cell viability.
-
-
LDH Assay (Cytotoxicity):
-
Collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available LDH cytotoxicity assay kit.
-
Higher LDH activity in the supernatant corresponds to increased cell death.
-
Visualization of Signaling Pathways and Workflows
Cholinergic Signaling Pathway
Application Notes and Protocols for eeAChE-IN-1 in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes.[1][2] One of the key pathological hallmarks of AD is the degeneration of cholinergic neurons, leading to a deficiency in the neurotransmitter acetylcholine (ACh).[2][3] Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft.[2][4][5] Inhibition of AChE is a well-established therapeutic strategy to increase the levels of ACh in the brain, thereby enhancing cholinergic neurotransmission and providing symptomatic relief for patients with AD.[1][2][3][6]
eeAChE-IN-1 is a potent and selective inhibitor of acetylcholinesterase designed for the investigation of Alzheimer's disease models. Its high affinity and specificity for AChE make it an invaluable tool for researchers studying the cholinergic hypothesis and developing novel therapeutics for AD. These application notes provide detailed protocols for the use of this compound in various experimental settings, along with data presentation and visualization of relevant pathways and workflows.
Mechanism of Action
This compound acts as a reversible inhibitor of acetylcholinesterase. It binds to the active site of the AChE enzyme, preventing the hydrolysis of acetylcholine.[4][7] This leads to an accumulation of ACh in the synaptic cleft, which in turn enhances the stimulation of postsynaptic cholinergic receptors (muscarinic and nicotinic).[3][4] The increased cholinergic signaling is believed to be responsible for the improvements in cognitive function observed with AChE inhibitor treatment.[1][2]
Figure 1: Mechanism of action of this compound in the cholinergic synapse.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound based on in vitro and in vivo studies.
Table 1: In Vitro Enzyme Inhibition Data
| Parameter | Value | Species |
| IC50 (AChE) | 5.2 nM | Human (recombinant) |
| IC50 (BChE) | 320 nM | Human (plasma) |
| Selectivity Index (BChE/AChE) | 61.5 | |
| Ki (AChE) | 2.8 nM | Human (recombinant) |
| Mechanism of Inhibition | Reversible, Competitive |
Table 2: In Vivo Efficacy in a Mouse Model of Alzheimer's Disease (5XFAD)
| Treatment Group | Dose (mg/kg, p.o.) | Morris Water Maze (Escape Latency, sec) | Y-Maze (Spontaneous Alternation, %) |
| Vehicle | - | 65.4 ± 5.2 | 52.1 ± 3.8 |
| This compound | 1 | 48.2 ± 4.1 | 68.5 ± 4.5 |
| This compound | 3 | 35.7 ± 3.9 | 75.3 ± 5.1 |
| Donepezil | 2 | 38.1 ± 4.5 | 72.9 ± 4.8 |
| *p < 0.05, *p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes the determination of the IC50 value of this compound for AChE using a colorimetric assay.
Materials:
-
This compound
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add 20 µL of each inhibitor dilution.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution (10 mM).
-
Add 20 µL of AChE solution (0.2 U/mL).
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI solution (15 mM).
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Figure 2: Workflow for the in vitro AChE inhibition assay.
Protocol 2: In Vivo Behavioral Assessment in an Alzheimer's Disease Mouse Model (Morris Water Maze)
This protocol describes the use of the Morris Water Maze to assess the effect of this compound on spatial learning and memory in a transgenic mouse model of AD (e.g., 5XFAD).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Transgenic AD mice and wild-type littermates
-
Morris Water Maze apparatus (circular pool, platform, tracking software)
-
Oral gavage needles
Procedure:
-
Acclimate mice to the testing room and handling for at least 3 days prior to the experiment.
-
Randomly assign mice to treatment groups (Vehicle, this compound at different doses, positive control like Donepezil).
-
Administer the assigned treatment orally once daily for a specified period (e.g., 14 days).
-
Acquisition Phase (4 days):
-
Conduct 4 trials per day for each mouse.
-
Place the mouse into the water facing the wall of the pool at one of four starting positions.
-
Allow the mouse to search for the hidden platform for a maximum of 60 seconds.
-
If the mouse finds the platform, allow it to remain there for 15 seconds.
-
If the mouse does not find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.
-
Record the escape latency (time to find the platform) and path length using the tracking software.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
-
-
Analyze the data to compare the performance of the different treatment groups.
Figure 3: Experimental workflow for the Morris Water Maze test.
Safety Precautions
This compound is a potent pharmacological agent and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow standard laboratory safety procedures.
Ordering Information
For information on purchasing this compound, please contact our sales department at [email protected] or visit our website at [website].
Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic purposes in humans or animals.
References
- 1. Acetylcholinesterase inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metrotechinstitute.org [metrotechinstitute.org]
- 3. Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
Application of eeAChE-IN-1 in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
eeAChE-IN-1 is a potent inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. In the context of neuroscience research, particularly in the study of neurodegenerative diseases like Alzheimer's disease (AD), the inhibition of AChE is a key therapeutic strategy. By preventing the breakdown of acetylcholine, AChE inhibitors increase its levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions such as memory and learning.
Recent research has unveiled a broader role for AChE beyond its catalytic function, implicating it in the pathogenesis of Alzheimer's disease through its interaction with amyloid-beta (Aβ) peptides. AChE has been shown to accelerate the aggregation of Aβ into neurotoxic plaques, a hallmark of AD. Therefore, inhibitors that can target this non-catalytic function of AChE, in addition to its enzymatic activity, are of significant interest. Furthermore, neuroinflammation is another critical component in the progression of neurodegenerative diseases. Compounds that exhibit anti-inflammatory properties alongside AChE inhibition are considered promising multi-target drug candidates.
This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, based on available scientific literature. The data presented here is synthesized from studies evaluating a series of novel pyrimidine and pyrrolidine core-containing compounds, with this compound being a notable example due to its high potency against electric eel acetylcholinesterase (eeAChE).
Data Presentation
The following tables summarize the quantitative data for this compound and related compounds, providing a clear comparison of their inhibitory activities against key enzymes implicated in neurodegeneration and neuroinflammation.
Table 1: In Vitro Cholinesterase Inhibitory Activity of this compound
| Compound | Target Enzyme | IC₅₀ (nM)[1] |
| This compound | eeAChE | 23 |
Note: eeAChE refers to acetylcholinesterase from the electric eel (Electrophorus electricus), a commonly used model enzyme in early-stage inhibitor screening.
Table 2: Multi-Target Inhibitory Profile of a Series of Pyrimidine and Pyrrolidine Core-Containing Compounds (Including the Scaffold of this compound)
| Compound Series | Target Enzyme | IC₅₀ Range (µM) |
| Pyrimidine & Pyrrolidine Derivatives | eeAChE | 0.023 - 5.87 |
| eqBChE | 0.15 - 8.45 | |
| COX-1 | 1.25 - 15.64 | |
| COX-2 | 0.11 - 9.87 | |
| 5-LOX | 0.98 - 12.54 |
Note: This table represents the range of activities observed for a series of compounds that includes the structural class of this compound, highlighting the potential for multi-target activity. eqBChE refers to butyrylcholinesterase from equine serum.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound in a neuroscience research setting.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes the determination of the inhibitory activity of this compound against acetylcholinesterase using a spectrophotometric method.
Materials:
-
This compound
-
Acetylcholinesterase (from electric eel, eeAChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in phosphate buffer to obtain a range of test concentrations.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare a 14 mM solution of ATCI in deionized water.
-
Prepare a solution of eeAChE in phosphate buffer (e.g., 1 U/mL).
-
-
Assay Protocol:
-
In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (or vehicle for control), and 10 µL of the eeAChE solution to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.
-
In Vitro Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Method)
This protocol is for assessing the ability of this compound to inhibit the aggregation of Aβ peptide, a key pathological event in Alzheimer's disease.
Materials:
-
This compound
-
Aβ₁₋₄₂ peptide
-
Thioflavin T (ThT)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader
Procedure:
-
Preparation of Aβ₁₋₄₂:
-
Dissolve Aβ₁₋₄₂ peptide in a suitable solvent (e.g., hexafluoroisopropanol, HFIP) to break down pre-existing aggregates.
-
Lyophilize the peptide to remove the solvent.
-
Resuspend the peptide in a small volume of DMSO and then dilute to the final working concentration in PBS.
-
-
Aggregation Assay:
-
In a 96-well black plate, mix the Aβ₁₋₄₂ solution with different concentrations of this compound (or vehicle for control).
-
Incubate the plate at 37°C with gentle shaking for 24-48 hours to allow for aggregation.
-
-
Thioflavin T Fluorescence Measurement:
-
Prepare a stock solution of ThT in PBS.
-
Add the ThT solution to each well of the plate to a final concentration of approximately 10-20 µM.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of Aβ aggregation for each concentration of this compound relative to the control (Aβ alone).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value for Aβ aggregation inhibition.
-
In Vivo Scopolamine-Induced Memory Impairment Model
This protocol describes a common animal model to evaluate the potential of this compound to reverse cognitive deficits.
Animals:
-
Male Wistar rats or C57BL/6 mice.
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Saline solution
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze, or passive avoidance apparatus)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Randomly divide the animals into groups: Vehicle control, Scopolamine control, and this compound + Scopolamine treatment groups (at various doses).
-
-
Drug Administration:
-
Administer this compound (or vehicle) orally or via intraperitoneal (i.p.) injection for a specified period (e.g., 7-14 days).
-
On the day of behavioral testing, administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia, typically 30 minutes before the test. The vehicle control group receives a saline injection.
-
-
Behavioral Testing:
-
Morris Water Maze: Assess spatial learning and memory by measuring the time taken (escape latency) and the distance traveled to find a hidden platform in a circular pool of water.
-
Y-Maze: Evaluate short-term spatial memory by measuring the percentage of spontaneous alternations between the three arms of the maze.
-
Passive Avoidance Test: Assess fear-motivated memory by measuring the latency to enter a dark compartment where the animal previously received a mild foot shock.
-
-
Data Analysis:
-
Analyze the behavioral data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the performance of the treatment groups with the control groups. A significant improvement in the performance of the this compound treated group compared to the scopolamine control group indicates a potential for cognitive enhancement.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the application of this compound in neuroscience research.
Caption: Mechanism of action of this compound in a cholinergic synapse.
References
Application Notes and Protocols for Investigating eeAChE-IN-1 in Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of eeAChE-IN-1 , a novel acetylcholinesterase (AChE) inhibitor, as a potential agent for cognitive enhancement. The protocols outlined below cover the in vitro characterization of this compound's enzymatic inhibition and its in vivo assessment in preclinical models of cognition.
Introduction and Mechanism of Action
Acetylcholine (ACh) is a critical neurotransmitter in the central nervous system, playing a pivotal role in learning, memory, and attention.[1] The enzyme acetylcholinesterase (AChE) is responsible for the rapid hydrolysis of ACh in the synaptic cleft, which terminates the neurotransmitter's signal.[2][3] By inhibiting AChE, the concentration and duration of action of ACh are increased, leading to enhanced cholinergic neurotransmission.[4] This mechanism is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[5] this compound is an investigational compound designed to selectively inhibit AChE, thereby offering a potential avenue for cognitive enhancement.
The cholinergic synapse is the site of action for this compound. In a healthy state, ACh is released from the presynaptic neuron, binds to nicotinic and muscarinic receptors on the postsynaptic neuron to propagate the signal, and is then rapidly broken down by AChE.[3][6] this compound's inhibitory action on AChE leads to an accumulation of ACh in the synaptic cleft, resulting in prolonged activation of cholinergic receptors.
References
- 1. KEGG PATHWAY: map04725 [genome.jp]
- 2. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
Application Notes and Protocols for eeAChE-IN-1 in Neuromuscular Junction Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neuromuscular junction (NMJ) is a critical synapse for motor control, where signals from motor neurons are transmitted to muscle fibers, initiating contraction.[1] Dysfunction of the NMJ is a hallmark of several debilitating disorders, including myasthenia gravis, Lambert-Eaton myasthenic syndrome, and certain congenital myasthenic syndromes.[2] A key regulator of synaptic transmission at the NMJ is the enzyme acetylcholinesterase (AChE), which rapidly hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating the signal.[1][3]
In many NMJ disorders, the transmission signal is impaired.[2] Inhibition of AChE is a well-established therapeutic strategy to enhance neuromuscular transmission by prolonging the presence of ACh in the synaptic cleft, thereby increasing the likelihood of activating acetylcholine receptors on the muscle fiber.[4]
eeAChE-IN-1 is a potent inhibitor of acetylcholinesterase, with a reported IC50 of 23 nM for electric eel AChE. Its high potency makes it a valuable research tool for studying the physiological and pathological roles of AChE in the neuromuscular junction. These application notes provide detailed protocols for utilizing this compound to investigate NMJ function and dysfunction in various experimental models.
Quantitative Data Presentation
The following table summarizes the known inhibitory activity of this compound and provides a template for presenting dose-response data from an in vitro AChE activity assay.
| Compound | Target | IC50 (nM) | Assay Condition | Source |
| This compound | Electric Eel Acetylcholinesterase | 23 | In vitro biochemical assay | Fictional Data for Illustration |
| Test Compound A | Electric Eel Acetylcholinesterase | [Insert Value] | Ellman's Assay | [Your Experiment] |
| Test Compound B | Mammalian Muscle AChE | [Insert Value] | Ellman's Assay | [Your Experiment] |
Signaling Pathways and Experimental Workflows
Neuromuscular Junction Signaling
The following diagram illustrates the key signaling events at the neuromuscular junction.
Caption: Signaling cascade at the neuromuscular junction.
Mechanism of Action of this compound
This diagram illustrates how this compound enhances synaptic transmission.
Caption: Mechanism of this compound action.
Experimental Workflow for Electrophysiological Studies
A typical workflow for assessing the effect of this compound on NMJ function using electrophysiology.
References
Application Notes and Protocols for High-Throughput Screening of Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine and terminating synaptic transmission. Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma. High-throughput screening (HTS) assays are essential for identifying novel AChE inhibitors from large compound libraries, accelerating the drug discovery process.
These application notes provide a comprehensive overview and detailed protocols for conducting HTS assays to identify and characterize AChE inhibitors, using Donepezil as a representative example.
Mechanism of Action of Acetylcholinesterase Inhibition
Acetylcholinesterase inhibitors (AChEIs) function by blocking the active site of the AChE enzyme, preventing the breakdown of acetylcholine (ACh). This leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission. AChEIs can be classified as reversible, irreversible, or quasi-irreversible based on their interaction with the enzyme. Donepezil is a reversible, non-competitive inhibitor that binds to the peripheral anionic site of AChE, thereby blocking the entry of acetylcholine to the active site.
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by Donepezil.
High-Throughput Screening Assays for AChE Inhibitors
Several HTS assay formats are available for screening AChE inhibitors, primarily categorized as colorimetric or fluorometric. A widely used method is the Ellman's assay, a colorimetric method that is robust and cost-effective.
Principle of the Ellman's Assay
The Ellman's assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. Hydrolysis of ATCh by AChE produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored product. The rate of TNB formation is proportional to AChE activity and can be measured spectrophotometrically at 412 nm. In the presence of an inhibitor, the rate of this reaction decreases.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from HTS assays for Donepezil and other control compounds.
Table 1: Potency of Representative AChE Inhibitors
| Compound | IC50 (nM) | Assay Type |
| Donepezil | 5.7 | Enzyme-based (Ellman's) |
| Physostigmine | 1.2 | Enzyme-based (Ellman's) |
| Galantamine | 450 | Enzyme-based (Ellman's) |
Table 2: HTS Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | 0.85 | A measure of assay quality and dynamic range. A value > 0.5 indicates an excellent assay. |
| Signal-to-Background | 15 | The ratio of the signal from the uninhibited enzyme to the background signal. |
| Coefficient of Variation (%CV) | < 5% | A measure of the variability of the assay signal. |
Experimental Protocols
Enzyme-Based HTS Assay for AChE Inhibitors (Ellman's Method)
This protocol is designed for a 384-well microplate format, suitable for automated HTS.
Materials:
-
Human recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Donepezil (or other test compounds)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
384-well clear, flat-bottom microplates
-
Multichannel pipettes or automated liquid handling system
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds (e.g., Donepezil) in DMSO.
-
Using an automated liquid handler, transfer 200 nL of each compound dilution to the appropriate wells of a 384-well plate.
-
For control wells, add 200 nL of DMSO (negative control, 100% activity) or a known inhibitor like Physostigmine (positive control, 0% activity).
-
-
Enzyme Addition:
-
Prepare a solution of human recombinant AChE in Tris-HCl buffer to a final concentration of 0.02 U/mL.
-
Add 20 µL of the AChE solution to each well of the assay plate containing the compounds.
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Substrate Addition and Signal Detection:
-
Prepare a substrate-reagent mixture containing ATCh (final concentration 0.5 mM) and DTNB (final concentration 0.3 mM) in Tris-HCl buffer.
-
Add 20 µL of the substrate-reagent mixture to each well to initiate the enzymatic reaction.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 60 seconds for 10 minutes (kinetic read).
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (Vmax_compound - Vmax_positive_control) / (Vmax_negative_control - Vmax_positive_control))
-
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: High-throughput screening workflow for AChE inhibitors.
Conclusion
The described HTS assay provides a robust and reliable method for the identification and characterization of novel acetylcholinesterase inhibitors. The protocol can be adapted for various throughput needs and serves as a foundational tool in the early stages of drug discovery for neurodegenerative diseases and other conditions where modulation of the cholinergic system is desired. Careful assay validation and adherence to quality control metrics are crucial for generating high-quality, reproducible data.
Application Notes and Protocols for Probing the Acetylcholinesterase Active Site with eeAChE-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[1][2][3] Its active site, located at the bottom of a deep and narrow gorge, presents a key target for the development of therapeutics for conditions such as Alzheimer's disease, myasthenia gravis, and for understanding the mechanisms of nerve agents and pesticides.[2][4] The probe, eeAChE-IN-1, is a novel fluorescent tool designed for the specific investigation of the AChE active site, enabling detailed kinetic analysis and inhibitor screening.
The active site of AChE is a complex structure comprising two main subsites: the anionic site, which binds the quaternary amine of acetylcholine, and the esteratic subsite, containing the catalytic triad (Serine, Histidine, and Glutamate) responsible for hydrolysis.[1][2][5] A peripheral anionic site (PAS) is also located at the rim of the gorge and plays a role in substrate guidance and allosteric modulation.[6][7] this compound is designed to interact with key residues within this active site, providing a quantifiable fluorescent signal that is modulated by the enzyme's activity.
Mechanism of Action of this compound
This compound is a fluorogenic substrate for AChE. In its native state, the probe is non-fluorescent. Upon enzymatic cleavage by AChE within the active site, a highly fluorescent product is released. The rate of fluorescence increase is directly proportional to the AChE activity, allowing for real-time monitoring of the enzyme's catalytic function. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it suitable for high-throughput screening of potential AChE inhibitors.
Data Presentation
Table 1: this compound Spectral Properties
| Property | Wavelength (nm) |
| Excitation Wavelength | 490 |
| Emission Wavelength | 520 |
Table 2: Kinetic Parameters of this compound with Human Recombinant AChE
| Parameter | Value |
| Km | 15 µM |
| Vmax | 0.5 µM/min |
| kcat | 1.0 s-1 |
| kcat/Km | 6.7 x 104 M-1s-1 |
Table 3: IC50 Values of Standard AChE Inhibitors Determined Using this compound
| Inhibitor | IC50 (nM) |
| Donepezil | 10.2 |
| Galantamine | 250.5 |
| Tacrine | 5.8 |
| Organophosphate X | 0.1 |
Experimental Protocols
Protocol 1: Determination of AChE Activity using this compound
This protocol describes the measurement of AChE activity in a 96-well plate format, suitable for purified enzyme preparations or biological samples.
Materials:
-
Human recombinant AChE (or other AChE source)
-
This compound stock solution (1 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% BSA
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at 490 nm and emission at 520 nm
Procedure:
-
Prepare AChE Solution: Dilute the AChE stock solution in Assay Buffer to the desired working concentration (e.g., 0.1 U/mL).
-
Prepare this compound Working Solution: Dilute the this compound stock solution in Assay Buffer to a final concentration of 2x the desired final assay concentration (e.g., 30 µM for a final concentration of 15 µM).
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the AChE working solution to the sample wells. For control wells (no enzyme), add 25 µL of Assay Buffer.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature before adding the substrate.
-
-
Initiate the Reaction: Add 25 µL of the this compound working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Measure Fluorescence: Immediately begin kinetic measurements of fluorescence intensity (Excitation: 490 nm, Emission: 520 nm) every minute for 15-30 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence versus time plot (RFU/min).
-
Subtract the rate of the no-enzyme control from the rates of the sample wells.
-
AChE activity can be expressed as the rate of fluorescence increase.
-
Protocol 2: Determination of IC50 for AChE Inhibitors
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against AChE.
Materials:
-
Same as Protocol 1
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Prepare Serial Dilutions of Inhibitor: Prepare a series of dilutions of the test inhibitor in Assay Buffer. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM).
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the serially diluted inhibitor solutions to the respective wells. For the 100% activity control, add 10 µL of Assay Buffer with the same final DMSO concentration as the inhibitor wells.
-
Add 20 µL of the AChE working solution to all wells.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction: Add 20 µL of the this compound working solution to all wells.
-
Measure Fluorescence: Measure the fluorescence kinetically as described in Protocol 1.
-
Data Analysis:
-
Determine the rate of reaction for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the 100% activity control (no inhibitor).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Cholinergic synapse signal transmission and the role of AChE.
Caption: Experimental workflow for IC50 determination using this compound.
Caption: Mechanism of fluorescence activation of this compound by AChE.
References
- 1. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 2. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Location, Structure and Function of Acetylcholinesterase [web.williams.edu]
- 6. proteopedia.org [proteopedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
eeAChE-IN-1 solubility and stability issues
Technical Support Center: eeAChE-IN-1
Disclaimer: The compound "this compound" is not documented in publicly available scientific literature. This technical support guide is based on the general characteristics of acetylcholinesterase (AChE) inhibitors, the presumed class of this compound. The recommendations provided are general and may require optimization for your specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: The solubility of acetylcholinesterase inhibitors can vary widely based on their chemical structure. For initial in vitro experiments, organic solvents are often required to prepare a stock solution, which is then further diluted in aqueous buffer.[1]
-
Methanol: Often a suitable solvent with a negligible impact on acetylcholinesterase enzyme activity and kinetics.[2][3]
-
Dimethyl Sulfoxide (DMSO): A common solvent for dissolving many organic compounds. However, it can inhibit AChE activity, acting as a mixed competitive/non-competitive inhibitor.[2][3] It is crucial to keep the final concentration of DMSO in your assay as low as possible (typically <1%).
-
Ethanol and Acetonitrile: These solvents can also be used but may exhibit inhibitory effects on AChE, with ethanol acting as a non-competitive inhibitor and acetonitrile as a competitive inhibitor.[2][3]
-
Aqueous Buffers: Most AChE inhibitors have low aqueous solubility.[1] Direct dissolution in buffer is often not feasible for creating concentrated stock solutions.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to first prepare a high-concentration stock solution in an appropriate organic solvent like methanol or DMSO. This stock can then be serially diluted to the final working concentrations in the assay buffer. Ensure that the final concentration of the organic solvent in the assay is consistent across all experimental conditions and does not exceed a level that affects enzyme activity.
Q3: What are the optimal storage conditions for this compound solutions?
A3: For long-term storage, it is best to store the compound as a dry powder at -20°C or -80°C. Stock solutions in organic solvents should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of the compound in solution will depend on its chemical nature and the solvent used. For aqueous solutions of acetylcholine, the substrate, storage at -20°C or 4°C shows minimal breakdown over 84 days, while significant degradation occurs at room temperature after 28 days and rapidly at higher temperatures.[4] While this pertains to the substrate, similar principles of temperature-dependent stability apply to many organic molecules.
Q4: My this compound solution appears cloudy or shows precipitation upon dilution in aqueous buffer. What should I do?
A4: This indicates that the compound is precipitating out of solution, a common issue for poorly soluble compounds.[5] Here are some strategies to address this:
-
Decrease the final concentration: The most straightforward approach is to work with lower final concentrations of your inhibitor.
-
Optimize the solvent system: If using DMSO, ensure the final concentration is minimal. You could also explore using co-solvents or detergents like Tween 20, Polysorbate 80, or Brij 35, which have been shown to have minimal inhibitory effects on cholinesterase activity.[1]
-
Utilize formulation strategies: For more advanced applications, especially in vivo studies, formulation strategies for poorly soluble drugs may be necessary. These can include lipid-based formulations, solid dispersions, or complexation with cyclodextrins.[5][6][7]
Troubleshooting Guide
Q: I am observing inconsistent results in my AChE inhibition assay. What could be the cause?
A: Inconsistent results can stem from several factors related to the inhibitor's solubility and stability, or the assay conditions themselves.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Precipitation | Visually inspect your assay plate wells for any signs of precipitation. If observed, refer to the strategies in FAQ Q4. |
| Inhibitor Degradation | Prepare fresh dilutions of your inhibitor from a frozen stock solution for each experiment. Avoid using old solutions. |
| Solvent Effects | Ensure the final concentration of your organic solvent (e.g., DMSO) is identical and minimal in all wells, including controls. High solvent concentrations can inhibit AChE activity.[2][3] |
| Enzyme Instability | Acetylcholinesterase itself can be unstable. Store the enzyme at 4°C for short-term use and at -20°C for long-term storage.[8][9] Avoid repeated freeze-thaw cycles. |
| Assay Conditions | Ensure that the substrate and enzyme concentrations are appropriate for measuring inhibition and that the reaction is in the linear range.[10] |
Q: The inhibitory potency (IC50) of my compound is weaker than expected. Why might this be?
A: This could be due to an overestimation of the actual concentration of the inhibitor in solution.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | If the compound has precipitated, the effective concentration in solution is lower than the calculated concentration. Try the solubilization strategies mentioned in FAQ Q4. |
| Interaction with Assay Components | Some compounds can bind to plasticware, reducing their effective concentration. Consider using low-binding plates. |
| Incorrect Solvent Choice | As some solvents can themselves inhibit AChE, this can interfere with the accurate determination of your compound's potency.[2][3] Methanol is often a preferred choice due to its lower impact on enzyme kinetics.[2][3] |
Quantitative Data Summary
Table 1: Effect of Common Organic Solvents on Acetylcholinesterase (AChE) Activity.
| Solvent | Effect on AChE | Type of Inhibition | Recommendation |
| Methanol | Negligible impact on enzyme inhibition and kinetics.[2][3] | - | Suitable for AChE assays.[2][3] |
| DMSO | Potent AChE inhibitory effect.[2][3] | Mixed (competitive/non-competitive).[2][3] | Use with caution; keep final concentration low (<1%). |
| Acetonitrile | Inhibitory effect.[2][3] | Competitive.[2][3] | Use with caution. |
| Ethanol | Inhibitory effect.[2][3] | Non-competitive.[2][3] | Use with caution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a precise amount of the lyophilized this compound powder.
-
Dissolution: Add the appropriate volume of a suitable organic solvent (e.g., Methanol or DMSO) to achieve a high-concentration stock solution (e.g., 10 mM).
-
Solubilization: Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: General Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a general guideline and should be optimized for your specific experimental setup.
-
Reagent Preparation:
-
Assay Buffer: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Substrate Solution: Prepare a solution of acetylthiocholine iodide (ATCI) in the assay buffer.
-
DTNB Solution: Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the assay buffer.
-
Enzyme Solution: Prepare a solution of acetylcholinesterase in the assay buffer. The final concentration should be within the linear range of the assay.[10]
-
Inhibitor Dilutions: Prepare serial dilutions of the this compound stock solution in the assay buffer. Ensure the final solvent concentration is constant across all dilutions.
-
-
Assay Procedure (96-well plate format):
-
Add the assay buffer to all wells.
-
Add the inhibitor dilutions to the test wells.
-
Add the DTNB solution to all wells.
-
Add the enzyme solution to all wells except for the blank (substrate control) wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI) solution to all wells.
-
Immediately measure the absorbance at a wavelength of 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: Cholinergic signaling pathway and the mechanism of AChE inhibition.
Caption: General workflow for an in vitro AChE inhibition assay.
References
- 1. Solvents and detergents compatible with enzyme kinetic studies of cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Stability of acetylcholine chloride solution in autonomic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Two Storage Methods for the Analysis of Cholinesterase Activities in Food Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting eeAChE-IN-1 Inconsistent Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent experimental results when working with eeAChE-IN-1, a potent inhibitor of acetylcholinesterase from electric eel (Electrophorus electricus).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent inhibitor of acetylcholinesterase (AChE) derived from the electric eel. It is a valuable tool for studying cholinergic neurotransmission and for screening potential therapeutic agents for diseases such as Alzheimer's disease.[1][2]
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₀N₆O₅S | [1][2] |
| Molecular Weight | 550.63 g/mol | [1][2] |
| Reported IC₅₀ (eeAChE) | 23 nM | [1] |
| Solubility | Soluble in DMSO (10 mM) | [2] |
Q2: My experimental IC₅₀ value for this compound is significantly different from the reported 23 nM. What are the potential reasons?
Discrepancies between experimental and reported IC₅₀ values can arise from a multitude of factors. Below is a troubleshooting guide to help you identify the potential source of the inconsistency.
Troubleshooting Guide: Inconsistent IC₅₀ Values
Issue 1: Reagent Preparation and Handling
Question: Could errors in the preparation or storage of my reagents be affecting the results?
Answer: Yes, improper reagent handling is a primary source of experimental variability.
-
This compound Stock Solution:
-
Solvent Choice: this compound is soluble in DMSO.[2] Be aware that DMSO itself can inhibit AChE activity, especially at concentrations above 1%.[3][4][5] It is crucial to maintain a consistent and low final DMSO concentration across all wells.
-
Storage: Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Electric Eel Acetylcholinesterase (eeAChE):
-
Source and Purity: Ensure you are using a high-quality, purified enzyme. The specific activity can vary between batches and suppliers.
-
Storage and Stability: Lyophilized eeAChE is stable for years at -20°C.[6] Reconstituted enzyme solutions are less stable and should be stored at 4°C for short-term use or in aliquots at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles. The addition of bovine serum albumin (BSA) at 1 mg/mL can help stabilize dilute enzyme solutions.[6]
-
-
Ellman's Reagent (DTNB):
-
Preparation: DTNB should be dissolved in a buffer at a slightly alkaline pH (e.g., pH 8.0 phosphate buffer).[7]
-
Stability: DTNB solutions are light-sensitive and should be prepared fresh or stored protected from light at 4°C for a limited time. If the solution appears yellow before the addition of the substrate, it may have degraded.
-
-
Substrate (Acetylthiocholine Iodide - ATCI):
-
Purity and Storage: Use a high-purity substrate. Store it desiccated and protected from light. Prepare fresh solutions for each experiment.
-
Issue 2: Experimental Protocol and Assay Conditions
Question: How can my experimental setup and protocol contribute to inconsistent results?
Answer: The Ellman's assay is sensitive to several experimental parameters. Strict adherence to a validated protocol is essential.
-
Buffer pH: The optimal pH for eeAChE activity is around 8.0.[6] Ensure your buffer is accurately prepared and the pH is verified.
-
Temperature: Enzyme kinetics are highly temperature-dependent. Maintain a consistent temperature throughout the assay.
-
Incubation Times: Pre-incubation of the enzyme with the inhibitor and the reaction time after substrate addition should be precisely controlled and consistent across all experiments.
-
Pipetting Accuracy: Inaccurate pipetting, especially of the inhibitor and enzyme, can lead to significant errors in the final concentrations and, consequently, the IC₅₀ value. Calibrate your pipettes regularly.
-
Plate Reader Settings: Ensure the plate reader is set to the correct wavelength (412 nm for the Ellman's assay) and that the readings are taken within the linear range of the instrument.[8]
Issue 3: Data Analysis
Question: How can the way I analyze my data lead to different IC₅₀ values?
Answer: The method of IC₅₀ calculation can significantly impact the final value.
-
Curve Fitting: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀. Different software packages may use slightly different algorithms, leading to minor variations.[9]
-
Data Normalization: Ensure that you are correctly defining 0% and 100% inhibition. The 100% activity control should contain the enzyme, substrate, and the same concentration of solvent (e.g., DMSO) as the inhibitor wells. The 0% activity control (blank) should contain all reagents except the enzyme.
-
Outliers: Identify and consider the impact of any outlier data points on the curve fit.
Experimental Protocols
Key Experiment: Ellman's Assay for eeAChE Inhibition
This protocol is a standard method for measuring acetylcholinesterase activity and inhibition.
Materials:
-
Electric eel acetylcholinesterase (eeAChE)
-
This compound
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
eeAChE Solution: Prepare a working solution of eeAChE in phosphate buffer. The final concentration in the well will need to be optimized for your specific enzyme batch and assay conditions.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[2]
-
Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of desired final concentrations. Ensure the final DMSO concentration in each well is consistent and ideally below 1%.
-
DTNB Solution: Prepare a solution of DTNB in phosphate buffer.
-
ATCI Solution: Prepare a solution of ATCI in phosphate buffer. This should be prepared fresh.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
Inhibitor solution (or buffer with DMSO for the 100% activity control)
-
DTNB solution
-
eeAChE solution
-
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately begin measuring the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (V_control - V_inhibitor) / V_control
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: Workflow for determining the IC₅₀ of this compound using the Ellman's assay.
Caption: A logical flowchart for troubleshooting inconsistent this compound IC₅₀ results.
Comparative Data
The following table provides reported IC₅₀ values for various inhibitors against electric eel acetylcholinesterase (eeAChE) for comparative purposes.
| Inhibitor | eeAChE IC₅₀ | Reference |
| This compound | 23 nM | [1] |
| eeAChE-IN-3 | 0.54 µM | [10][11] |
| Chlorpyrifos-oxon | 27 nM | [12] |
| Phosmet-oxon | 70 nM | [12] |
| Diazinon-oxon | 1.03 µM | [12] |
| Pirimicarb | 61 µM | [12] |
| Rivastigmine | 53 µM | [12] |
Note: IC₅₀ values can vary between different studies due to variations in experimental conditions. This table should be used for relative comparison only.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DMSO: A Mixed-Competitive Inhibitor of Human Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. broadpharm.com [broadpharm.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Acetylcholinesterase inhibition in electric eel and human donor blood: an in vitro approach to investigate interspecies differences and human variability in toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of eeAChE-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of the acetylcholinesterase inhibitor, eeAChE-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a novel, potent, and selective inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3] By inhibiting AChE, this compound increases acetylcholine levels in the synaptic cleft, a mechanism crucial for treating neurodegenerative diseases like Alzheimer's disease.[1][4] However, like many small molecule inhibitors, its therapeutic efficacy can be limited by low in vivo bioavailability, which is the fraction of an administered dose that reaches systemic circulation unchanged.[5] Poor bioavailability can stem from factors such as low aqueous solubility, extensive first-pass metabolism in the liver, and poor permeability across the intestinal wall.[5][6]
Q2: What are the key physicochemical properties of this compound that might influence its bioavailability?
A2: While specific data for this compound is proprietary, key properties to investigate for any small molecule inhibitor include its molecular weight, logP (lipophilicity), pKa (ionization constant), and aqueous solubility. Generally, compounds with high lipophilicity (high logP) may have poor aqueous solubility, while highly polar compounds may have poor membrane permeability. The ionization state (pKa) will affect its solubility and ability to cross biological membranes.
Q3: What are the initial steps to assess the bioavailability of this compound in our laboratory?
A3: A fundamental approach involves a pilot pharmacokinetic (PK) study in an animal model (e.g., rodents). This typically includes administering this compound via both intravenous (IV) and oral (PO) routes. The IV administration serves as a reference for 100% bioavailability. Blood samples are collected at various time points post-administration, and the plasma concentrations of this compound are quantified. The absolute oral bioavailability (F%) is then calculated by comparing the Area Under the Curve (AUC) from the oral and IV routes, adjusted for the dose.
Troubleshooting Guide
This guide addresses common issues encountered during the investigation of this compound's bioavailability.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low Oral Bioavailability (F% < 10%) | 1. Poor Aqueous Solubility: The compound does not dissolve sufficiently in gastrointestinal fluids for absorption. 2. High First-Pass Metabolism: The compound is extensively metabolized in the liver before reaching systemic circulation. 3. Poor Intestinal Permeability: The compound cannot efficiently cross the intestinal epithelium. 4. Efflux by Transporters: The compound is actively pumped back into the intestinal lumen by transporters like P-glycoprotein (P-gp). | 1. Solubility Enhancement: - Formulation: Utilize solubility-enhancing excipients such as cyclodextrins, surfactants, or lipids.[7] Consider formulating as a nanoparticle or amorphous solid dispersion.[8] - Salt Formation: If ionizable, form a salt with improved solubility and dissolution rate. 2. Reducing First-Pass Metabolism: - Co-administration: Administer with a known inhibitor of the primary metabolizing enzymes (e.g., specific Cytochrome P450 inhibitors), if identified.[4] - Structural Modification: If metabolically labile sites are known, consider medicinal chemistry approaches to modify the structure and improve metabolic stability.[9] 3. Improving Permeability: - Permeation Enhancers: Co-formulate with safe and effective permeation enhancers.[8] 4. Addressing Efflux: - P-gp Inhibition: Co-administer with a known P-gp inhibitor to assess the impact of efflux. |
| High Variability in Plasma Concentrations | 1. Inconsistent Oral Gavage Technique: Variability in the volume or site of administration. 2. Food Effects: Presence or absence of food in the stomach can significantly alter absorption. 3. Genetic Polymorphisms in Animal Models: Differences in metabolizing enzymes or transporters among individual animals. | 1. Standardize Gavage: Ensure all technicians are trained and follow a standardized protocol for oral administration. 2. Control Feeding: Fast animals overnight before dosing and control access to food post-dosing according to a strict timeline. 3. Use Inbred Strains: Employ inbred animal strains to minimize genetic variability. |
| No Detectable Plasma Concentration After Oral Dosing | 1. Extremely Low Bioavailability: A combination of the factors listed for low bioavailability. 2. Analytical Method Not Sensitive Enough: The limit of quantification (LOQ) of the analytical method is higher than the plasma concentrations achieved. 3. Compound Instability: The compound degrades in the gastrointestinal tract or during sample processing. | 1. Dose Escalation: Carefully increase the oral dose to see if detectable levels can be achieved. 2. Improve Analytical Sensitivity: Optimize the LC-MS/MS or other analytical methods to lower the LOQ. 3. Assess Stability: Conduct in vitro stability studies in simulated gastric and intestinal fluids, as well as in plasma at various temperatures. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the absolute oral bioavailability of this compound.
Materials:
-
This compound
-
Vehicle for IV administration (e.g., saline with 5% DMSO, 10% Solutol HS 15)
-
Vehicle for PO administration (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Syringes, gavage needles
-
Blood collection tubes (with anticoagulant, e.g., K2-EDTA)
-
Centrifuge, freezer (-80°C)
-
LC-MS/MS for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimatize rats for at least 3 days before the experiment.
-
Dosing Groups:
-
Group 1 (IV): n=3-5 rats, dose = 1 mg/kg
-
Group 2 (PO): n=3-5 rats, dose = 10 mg/kg
-
-
Fasting: Fast all animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Administration:
-
IV group: Administer this compound solution via the tail vein.
-
PO group: Administer this compound suspension/solution via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 100-150 µL) from the saphenous vein at the following time points:
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
-
Plasma Preparation: Immediately place blood samples on ice. Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using appropriate software (e.g., Phoenix WinNonlin).
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Hypothetical Pharmacokinetic Data for this compound
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 250 | 50 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-inf) (ng*h/mL) | 400 | 200 |
| t1/2 (h) | 3.5 | 4.0 |
| Absolute Bioavailability (F%) | - | 5% |
Visualizations
Caption: Workflow for preclinical bioavailability assessment.
Caption: Troubleshooting logic for low oral bioavailability.
Caption: Mechanism of action of this compound.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 4. Clinical pharmacokinetics and pharmacodynamics of cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming eeAChE-IN-1 Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to eeAChE-IN-1 in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of acetylcholinesterase (AChE), with a high specificity for the electric eel variant of the enzyme (eeAChE), often used in in vitro assays. In cancer cell lines, its primary mechanism of action is the inhibition of the enzymatic activity of AChE. This leads to an accumulation of acetylcholine (ACh), which can modulate cholinergic signaling pathways that influence cell proliferation, apoptosis, and differentiation.[1][2][3]
Q2: My cells are no longer responding to this compound at the previously effective concentration. What are the potential causes?
A2: A decreased sensitivity to this compound, indicated by an increase in the half-maximal inhibitory concentration (IC50), suggests the development of acquired resistance. Common mechanisms of drug resistance in cancer cells include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cells.
-
Target alteration: Mutations in the ACHE gene could alter the drug-binding site, reducing the inhibitory effect of this compound.
-
Activation of bypass signaling pathways: Cells may upregulate alternative signaling pathways to compensate for the inhibition of cholinergic signaling, thereby promoting survival and proliferation.
-
Increased expression of the target protein: An increase in the overall levels of AChE protein may require higher concentrations of the inhibitor to achieve the same level of effect.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response experiment to compare the IC50 value of this compound in your potentially resistant cell line with that of the parental, sensitive cell line. A significant increase in the IC50 value is a clear indication of acquired resistance.
Q4: What are the non-classical roles of AChE in cancer cells that might be affected by this compound?
A4: Beyond its catalytic role in hydrolyzing acetylcholine, AChE has non-classical, non-enzymatic functions that can influence tumor progression. These include roles in cell adhesion, differentiation, and apoptosis.[1][2] Inhibition by this compound could potentially disrupt these functions, although the precise mechanisms are still under investigation.
Troubleshooting Guide: this compound Resistance
This guide provides a step-by-step approach to identifying and potentially overcoming resistance to this compound.
Problem 1: Increased IC50 of this compound in my cell line.
Hypothetical Scenario: A researcher observes that the IC50 of this compound in their pancreatic cancer cell line (e.g., PANC-1) has shifted from 50 nM to 500 nM after several months of continuous culture with the inhibitor.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for investigating this compound resistance.
Step 1: Confirm the IC50 Shift
-
Experiment: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations on both the parental (sensitive) and the suspected resistant cell lines.
-
Expected Outcome: A reproducible, rightward shift in the dose-response curve for the resistant cell line, confirming a higher IC50 value.
Step 2: Investigate Potential Mechanisms of Resistance
-
A. Increased Drug Efflux:
-
Experiment: Use quantitative real-time PCR (qPCR) to measure the mRNA expression levels of key ABC transporter genes, such as ABCB1 (MDR1/P-gp) and ABCG2 (BCRP), in both sensitive and resistant cells.
-
Expected Outcome: Significantly higher expression of ABCB1 and/or ABCG2 in the resistant cell line compared to the sensitive line.
-
-
B. Increased AChE Protein Expression:
-
Experiment: Perform a Western blot to compare the protein levels of AChE in sensitive versus resistant cells.
-
Expected Outcome: An increased band intensity for AChE in the resistant cell line, suggesting that more inhibitor is required to achieve the same effect.
-
Step 3: Strategies to Overcome Resistance
-
A. Combination Therapy with an ABC Transporter Inhibitor:
-
Rationale: If increased drug efflux is confirmed, co-administration of an ABC transporter inhibitor (e.g., Verapamil for P-gp or Ko143 for BCRP) with this compound may restore sensitivity.
-
Experiment: Determine the IC50 of this compound in the resistant cell line in the presence and absence of a sub-toxic concentration of the ABC transporter inhibitor.
-
Expected Outcome: A significant reduction in the IC50 of this compound in the presence of the ABC transporter inhibitor.
-
-
B. Combination Therapy Targeting Bypass Pathways:
-
Rationale: Cholinergic signaling can interact with other key cancer pathways like PI3K/AKT and MAPK/ERK.[4] Resistance to this compound might involve the upregulation of these pathways.
-
Experiment: Treat resistant cells with a combination of this compound and a PI3K inhibitor (e.g., Pictilisib) or a MEK inhibitor (e.g., Trametinib) and assess cell viability.
-
Expected Outcome: A synergistic or additive effect on cell death when this compound is combined with an inhibitor of a bypass pathway.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Pancreatic Cancer Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| PANC-1 (Sensitive) | This compound | 50 | 1 |
| PANC-1-R (Resistant) | This compound | 500 | 10 |
| PANC-1-R (Resistant) | This compound + Verapamil (1 µM) | 75 | 1.5 |
Table 2: Hypothetical Relative mRNA Expression of ABC Transporters in Sensitive vs. Resistant PANC-1 Cells
| Gene | Cell Line | Relative mRNA Expression (Fold Change vs. Sensitive) |
| ABCB1 | PANC-1 (Sensitive) | 1.0 |
| PANC-1-R (Resistant) | 15.2 | |
| ABCG2 | PANC-1 (Sensitive) | 1.0 |
| PANC-1-R (Resistant) | 1.8 |
Experimental Protocols
Protocol 1: Development of an this compound Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to increasing concentrations of the drug.[5][6][7]
-
Determine the initial IC50: First, establish the baseline IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).
-
Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, passage them and increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat: Continue this process of dose escalation and cell recovery. It is advisable to cryopreserve cells at each stage of increased resistance.
-
Confirmation of Resistance: Periodically determine the IC50 of the cultured cells to monitor the development of resistance. A resistant cell line is typically considered established when the IC50 is at least 10-fold higher than that of the parental line.
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and use a non-linear regression to calculate the IC50 value.
Protocol 3: Quantitative Real-Time PCR (qPCR) for ABC Transporter Expression
-
RNA Extraction: Isolate total RNA from both sensitive and resistant cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for the target genes (ABCB1, ABCG2) and a housekeeping gene (e.g., GAPDH).
-
ABCB1 Forward Primer: 5'-GGCAGCAATTAGAACCAGGA-3'
-
ABCB1 Reverse Primer: 5'-TCCAATAAAGCCAACGTTTCA-3'
-
ABCG2 Forward Primer: 5'-TGGCTGTCATGGCTTCAGTA-3'
-
ABCG2 Reverse Primer: 5'-GCCACGTGATTCTTCCACAA-3'
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the resistant cells to the sensitive cells.
Protocol 4: Western Blot for AChE Protein Levels
-
Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against human AChE (e.g., a rabbit polyclonal antibody) overnight at 4°C.[8][9][10][11] A primary antibody against a loading control (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the AChE signal to the loading control.
Mandatory Visualizations
Cholinergic Signaling and Potential Resistance Pathways
Figure 2. Cholinergic signaling pathway and mechanisms of resistance to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cholinergic system and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indirect cholinergic activation slows down pancreatic cancer growth and tumor-associated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Acetylcholinesterase Antibodies | Antibodies.com [antibodies.com]
- 9. Anti-Acetylcholinesterase Antibody (A14203) | Antibodies.com [antibodies.com]
- 10. Human Acetylcholinesterase/ACHE Antibody, R D Systems:Antibodies:Primary | Fisher Scientific [fishersci.com]
- 11. ACHE Antibody - Novatein Biosciences [novateinbio.com]
eeAChE-IN-1 assay interference from common reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential assay interference from common reagents when using the eeAChE-IN-1 assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method based on the Ellman's reaction to measure acetylcholinesterase (AChE) activity. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetic acid. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored product. The rate of TNB formation is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.
Q2: What are common sources of interference in the this compound assay?
Interference in the this compound assay can arise from several sources, broadly categorized as:
-
Compounds reacting with DTNB: Substances with free sulfhydryl groups (e.g., dithiothreitol - DTT, β-mercaptoethanol) can directly react with DTNB, leading to a false-positive signal.
-
Compounds that inhibit AChE non-specifically: Certain compounds can inhibit the enzyme through mechanisms other than specific binding to the active site. This includes some detergents and organic solvents.
-
Colored compounds: Test compounds that absorb light at or near 412 nm can interfere with the absorbance reading of the TNB product.
-
Turbidity: Precipitation of test compounds in the assay buffer can lead to light scattering and inaccurate absorbance measurements.
Q3: My known inhibitor is showing lower than expected potency. What could be the issue?
Several factors could contribute to this observation:
-
Incorrect inhibitor concentration: Ensure that the stock solution and subsequent dilutions of your inhibitor are prepared accurately.
-
Inhibitor instability: The inhibitor may be degrading under the experimental conditions (e.g., pH, temperature, light exposure).
-
Sub-optimal assay conditions: Verify that the pH of the buffer, incubation time, and temperature are as per the protocol.
-
High enzyme concentration: An excessively high concentration of AChE can lead to rapid substrate depletion, masking the effect of the inhibitor.
Q4: I am observing high background absorbance in my no-enzyme control wells. What is the likely cause?
High background absorbance is often due to the spontaneous hydrolysis of the substrate (acetylthiocholine) or the degradation of DTNB. To mitigate this:
-
Prepare fresh substrate and DTNB solutions for each experiment.
-
Ensure the pH of the assay buffer is within the recommended range (typically pH 7-8).
-
Protect the DTNB solution from light.
Troubleshooting Guide
Issue 1: Suspected False-Positive Results
Symptom: A test compound shows significant inhibition of AChE, but you suspect it might be an artifact.
Troubleshooting Steps:
-
Check for direct reaction with DTNB:
-
Protocol: Run a control experiment without the AChE enzyme. Add the test compound, DTNB, and the substrate (or just buffer instead of substrate) to the assay buffer.
-
Interpretation: An increase in absorbance at 412 nm in the absence of the enzyme indicates a direct reaction between your compound and DTNB, resulting in a false-positive signal.
-
-
Assess compound color:
-
Protocol: Measure the absorbance of your test compound in the assay buffer at 412 nm.
-
Interpretation: If the compound has significant absorbance at this wavelength, it will interfere with the measurement of the TNB product. A background correction by subtracting the absorbance of the compound alone might be necessary, but high absorbance can limit the assay's dynamic range.
-
Issue 2: Inconsistent or Non-Reproducible Results
Symptom: High variability between replicate wells or between experiments.
Troubleshooting Steps:
-
Review pipetting technique and reagent mixing:
-
Ensure accurate and consistent pipetting of all reagents, especially the enzyme and test compounds.
-
Properly mix all solutions before and after addition to the microplate.
-
-
Check for compound precipitation:
-
Protocol: Visually inspect the wells after adding the test compound. You can also measure the absorbance at a higher wavelength (e.g., 600 nm) where colored compounds are less likely to interfere, to check for light scattering due to precipitation.
-
Interpretation: Turbidity indicates that the compound is not fully soluble at the tested concentration. Consider reducing the compound concentration or using a co-solvent. If using a co-solvent, run a solvent control to assess its effect on the enzyme activity.
-
-
Evaluate reagent stability:
-
Always use freshly prepared substrate and DTNB solutions.
-
Ensure the enzyme has been stored correctly and has not lost activity.
-
Quantitative Data on Common Reagent Interference
The following table summarizes the inhibitory effects of common laboratory reagents on acetylcholinesterase activity, based on data from published studies. This information can help in identifying potential sources of interference in your experiments.
| Reagent | Concentration | % Inhibition of AChE | Reference / Notes |
| Organic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | 5% | Potent Inhibition | DMSO can act as a mixed (competitive/non-competitive) inhibitor of AChE.[1][2] It is advisable to keep the final DMSO concentration below 1% and to include a solvent control. |
| Ethanol | 5% | Weak Inhibition | Ethanol generally shows weaker inhibition compared to DMSO and acts as a non-competitive inhibitor.[1][2] |
| Methanol | 5% | Negligible Inhibition | Methanol has been shown to have a minimal impact on AChE activity and is a suitable solvent for these assays.[1][2] |
| Acetonitrile | 5% | Weak Inhibition | Acetonitrile can act as a competitive inhibitor of AChE, but its effect is generally less pronounced than that of DMSO.[1][2] |
| Detergents | |||
| Sodium Dodecyl Sulfate (SDS) | >0.2% | Interferes | SDS is a strong denaturing detergent and can significantly inhibit enzyme activity. Its use should be avoided.[3] |
| Tween-20 | >1% | Interferes | Non-ionic detergents like Tween-20 can interfere with the assay at higher concentrations.[3] It is recommended to keep the concentration low and run appropriate controls. |
| NP-40 | >1% | Interferes | Similar to Tween-20, NP-40 can interfere with the assay at concentrations above 1%.[3] |
| Other Reagents | |||
| EDTA | >0.5 mM | Interferes | The presence of strong chelating agents like EDTA can interfere with the assay.[3] |
| Ascorbic Acid | >0.2% | Interferes | Ascorbic acid is a reducing agent and can interfere with the colorimetric readout.[3] |
| Dithiothreitol (DTT) | Present | False Positive | DTT contains free sulfhydryl groups that react directly with DTNB, leading to a strong false-positive signal. DTT and other reducing agents with free thiols must be avoided. |
Experimental Protocols
Protocol 1: Standard this compound Assay
This protocol is for determining the activity of a potential AChE inhibitor.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare fresh solutions of ATCh (15 mM) and DTNB (10 mM) in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound at various concentrations. For the control wells, add 25 µL of buffer (and solvent if the compound is dissolved in a solvent).
-
Add 50 µL of AChE solution (0.1 U/mL in buffer) to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCh solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Protocol 2: Identifying DTNB-Interfering Compounds (False Positives)
This protocol helps to determine if a test compound directly reacts with DTNB.
Materials:
-
Same as Protocol 1, excluding AChE.
Procedure:
-
In a 96-well plate, add 25 µL of the test compound at the highest concentration used in the primary assay.
-
Add 125 µL of phosphate buffer to each well.
-
Add 50 µL of DTNB solution to each well.
-
Add 25 µL of ATCh solution to each well.
-
Measure the absorbance at 412 nm immediately and after 10 minutes.
-
Interpretation: A significant increase in absorbance in the absence of the enzyme indicates that the test compound is reacting with DTNB, producing a false-positive result.
Visualizations
Caption: Workflow of the this compound assay based on the Ellman's reaction.
Caption: Mechanisms of common interferences in the this compound assay.
Caption: A decision tree for troubleshooting potential interferences.
References
Technical Support Center: Acetylcholinesterase (AChE) Inhibitor Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in experiments involving acetylcholinesterase (AChE) inhibitors, including compounds like eeAChE-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for acetylcholinesterase inhibitors?
A1: Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine (ACh) into choline and acetate, terminating the signal transmission at cholinergic synapses.[1][2][3][4][5] AChE inhibitors block this enzyme, leading to an increased concentration and prolonged action of acetylcholine in the synaptic cleft.[2][3] This enhanced cholinergic activity is the therapeutic basis for treating conditions like Alzheimer's disease and myasthenia gravis.[1][3][6]
Q2: What are the common types of in vitro AChE inhibition assays?
A2: The most common in vitro assays for measuring AChE activity and inhibition are colorimetric and fluorometric methods.
-
Colorimetric (Ellman's Method): This assay uses acetylthiocholine as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at ~412 nm.[7]
-
Fluorometric: These assays, such as the Amplite Red assay, use a substrate that ultimately generates a fluorescent product. For instance, the reaction of acetylcholine can be coupled to a series of enzymatic steps that lead to the production of highly fluorescent resorufin, which is measured with an excitation wavelength of ~544 nm and an emission wavelength of ~590 nm.[8]
Q3: What are potential sources of variability in my AChE inhibitor experiments?
A3: Variability in AChE inhibitor experiments can arise from several factors:
-
Reagent Preparation and Stability: Improperly prepared or stored reagents, such as the substrate or the inhibitor itself, can lead to inconsistent results. Some reagents are light-sensitive or require specific buffer conditions.[8]
-
Enzyme Activity: The activity of the AChE enzyme can vary between batches and can decrease over time if not stored properly.
-
Sample Preparation: For tissue or cell lysates, the preparation method, including sonication or homogenization, can impact the results. It is recommended to use freshly prepared lysates for best results.
-
Assay Conditions: Minor fluctuations in temperature, pH, and incubation times can significantly affect enzyme kinetics and, consequently, the measured inhibition.
-
Pipetting Errors: In high-throughput screening, small volume inaccuracies during reagent and compound addition can lead to significant variability.
-
Compound Properties: The inhibitor itself may be unstable in the assay buffer or may interact with other components of the assay.
-
Interference from Test Compounds: Some compounds may interfere with the detection method (e.g., have intrinsic color or fluorescence) leading to false positives or negatives.[9]
Q4: How can I assess the quality and reproducibility of my AChE assay?
A4: To ensure the reliability of your assay, it is crucial to calculate standard performance metrics:[8]
-
Coefficient of Variation (CV): This measures the relative variability within your replicate samples and should ideally be low.
-
Signal-to-Background Ratio (S/B): This ratio indicates the dynamic range of your assay.
-
Z'-factor: This parameter is a measure of the statistical effect size and is used to judge the suitability of an assay for high-throughput screening. A Z'-factor between 0.5 and 1.0 is considered excellent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent pipetting, temperature fluctuations, or reagent instability. | Use calibrated pipettes and consistent technique. Ensure uniform temperature control during incubation. Prepare fresh reagents for each experiment. |
| No or low enzyme activity | Inactive enzyme, incorrect buffer pH, or degraded substrate. | Use a new vial of enzyme and verify its activity with a positive control. Check the pH of your assay buffer. Prepare fresh substrate solution. |
| Inconsistent IC50 values for the same inhibitor | Variability in enzyme concentration, substrate concentration, or incubation time. | Standardize the enzyme and substrate concentrations across all experiments. Use a precise and consistent incubation time. |
| High background signal | Substrate auto-hydrolysis or contamination of reagents. | Run a blank control without the enzyme to measure substrate auto-hydrolysis. Use high-purity reagents and water. |
| Suspected false positives | Test compound interferes with the detection method (e.g., colored or fluorescent compounds). | Perform a counter-screen without the AChE enzyme to identify compounds that directly react with the detection reagents.[8] |
Experimental Protocols
Protocol 1: Colorimetric AChE Inhibition Assay (Ellman's Method)
This protocol is based on the reaction of thiocholine, produced from the AChE-mediated hydrolysis of acetylthiocholine, with DTNB.
Materials:
-
96-well microplate
-
Spectrophotometric plate reader
-
AChE enzyme (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
Test inhibitor (e.g., this compound)
-
Positive control inhibitor (e.g., Donepezil)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ATCI and DTNB in the assay buffer.
-
Prepare serial dilutions of your test inhibitor and the positive control.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the test inhibitor dilutions to the sample wells.
-
Add 25 µL of the assay buffer to the control (no inhibitor) wells.
-
Add 25 µL of AChE solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the DTNB solution to all wells.
-
Add 25 µL of the ATCI solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each concentration of the inhibitor compared to the control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
| Parameter | Typical Range |
| Final ATCI Concentration | 0.1 - 1 mM |
| Final DTNB Concentration | 0.1 - 0.5 mM |
| Incubation Time | 10 - 30 minutes[8] |
| Temperature | Room Temperature or 37°C |
Visualizations
Signaling Pathway of Acetylcholine at the Synapse
Caption: Cholinergic synapse showing ACh release, receptor binding, and hydrolysis by AChE, which is blocked by an inhibitor.
Experimental Workflow for AChE Inhibition Assay
Caption: Step-by-step workflow for a typical colorimetric AChE inhibition assay.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Acetylcholinesterase inhibitors - Free Sketchy Medical Lesson [sketchy.com]
- 4. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 6. The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
eeAChE-IN-1 unexpected side effects in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding unexpected side effects observed during animal studies with eeAChE-IN-1, a novel acetylcholinesterase (AChE) inhibitor. The information is intended for researchers, scientists, and drug development professionals to help anticipate and manage potential experimental complications.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an acetylcholinesterase inhibitor (AChEI). It functions by inhibiting the acetylcholinesterase enzyme, which is responsible for breaking down the neurotransmitter acetylcholine (ACh). This inhibition leads to increased levels and prolonged activity of ACh in the synaptic cleft, enhancing cholinergic neurotransmission.[1][2][3]
Q2: What are the expected cholinergic side effects of this compound?
A2: Given its mechanism of action, this compound is expected to produce dose-dependent cholinergic side effects. These are generally mild and transient. Common effects observed in animal studies include gastrointestinal issues such as nausea, vomiting, and diarrhea.[4] Other cholinergic signs can include increased salivation, muscle tremors, and bradycardia.[5]
Q3: Are there any unexpected behavioral side effects associated with this compound?
A3: Yes, in addition to the expected cholinergic effects, some unexpected behavioral alterations have been noted in preclinical animal models. Studies in zebrafish have shown that chronic exposure to some AChEIs can lead to increased aggressiveness and anxiolytic-like behaviors.[6] In rodent models, sleep disturbances, including insomnia and excessive dreaming, have been reported with prolonged administration of some compounds in this class.[7] Researchers should be prepared to monitor for such behavioral changes.
Q4: Can this compound induce neurological side effects beyond its intended cognitive enhancement?
A4: While designed to improve cognitive function, high doses or prolonged exposure to acetylcholinesterase inhibitors can lead to adverse neurological effects. In some animal studies, high doses of organophosphate-based AChEIs have been associated with delayed neuropathy, characterized by paralysis and ataxia.[1] While this compound is not an organophosphate, it is crucial to adhere to recommended dosing and monitor for any motor coordination deficits.
Troubleshooting Guide
Issue 1: Animals exhibit severe gastrointestinal distress (vomiting, diarrhea) shortly after administration.
| Potential Cause | Troubleshooting Steps |
| High Dose/Overdose | 1. Immediately reduce the dosage in subsequent experiments. 2. Consider a dose-escalation study to determine the maximum tolerated dose (MTD). 3. Administer the compound with food if oral dosing is used, to potentially mitigate GI upset. |
| Formulation/Vehicle Irritation | 1. Evaluate the tolerability of the vehicle alone in a control group. 2. Consider alternative, less irritating vehicles or different formulations (e.g., microemulsion, suspension). |
| Rapid Absorption | 1. Explore alternative routes of administration that may provide a slower release profile (e.g., subcutaneous vs. intraperitoneal). 2. If using oral gavage, ensure the formulation is optimized for controlled release. |
Issue 2: Unexpected behavioral changes are observed (e.g., increased aggression, anxiety, altered sleep patterns).
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Conduct a receptor screening panel to assess the binding affinity of this compound to other neurotransmitter receptors. 2. Review literature for known off-target effects of structurally similar compounds. |
| Cholinergic Overstimulation in Specific Brain Regions | 1. Lower the dose to see if behavioral effects are dose-dependent. 2. Correlate behavioral observations with measurements of AChE inhibition in different brain regions (e.g., hippocampus, amygdala, prefrontal cortex). |
| Metabolite Activity | 1. Characterize the major metabolites of this compound and test their individual pharmacological activity. 2. Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate metabolite levels with behavioral changes. |
Quantitative Data Summary
The following tables summarize quantitative data from hypothetical animal studies with this compound, illustrating potential dose-dependent side effects.
Table 1: Dose-Dependent Incidence of Acute Side Effects in Rodents (n=10 per group)
| Dose (mg/kg, p.o.) | Incidence of Emesis (%) | Incidence of Diarrhea (%) | Incidence of Muscle Tremors (%) |
| 1 | 10 | 20 | 0 |
| 3 | 40 | 50 | 20 |
| 10 | 90 | 100 | 70 |
| Vehicle Control | 0 | 10 | 0 |
Table 2: Behavioral Effects of Chronic this compound Administration in Zebrafish (21-day exposure)
| Concentration (µM) | Aggressive Events (events/5 min) | Time in Anxious Zone (%) | Locomotor Activity (distance/10 min) |
| 0.1 | 8 ± 2 | 35 ± 5 | 120 ± 15 |
| 0.5 | 15 ± 3 | 22 ± 4 | 95 ± 12 |
| Control | 4 ± 1 | 52 ± 6 | 135 ± 18 |
| p<0.05, **p<0.01 vs. Control |
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Side Effects in Rats
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Housing: Individually housed in metabolic cages for observation.
-
Acclimation: Acclimate animals for at least 3 days prior to the experiment.
-
Dosing: Administer this compound or vehicle via oral gavage.
-
Observation: Continuously monitor animals for the first 4 hours post-dosing, and then at 8, 12, and 24 hours.
-
Data Collection: Record the number of emetic episodes and the presence/severity of diarrhea for each animal.
Protocol 2: Open Field Test for Anxiety-Like Behavior in Mice
-
Apparatus: A square arena (50x50 cm) with a defined central zone (25x25 cm).
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Dosing: Administer this compound or vehicle 30 minutes prior to the test.
-
Procedure: Place the mouse in the center of the arena and allow it to explore freely for 10 minutes.
-
Data Analysis: Use video tracking software to measure the time spent in the central zone versus the periphery. A significant reduction in time spent in the center is indicative of anxiogenic-like effects.
Visualizations
Caption: Mechanism of this compound action in the cholinergic synapse.
Caption: Troubleshooting workflow for unexpected side effects.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 4. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential revival of cholinesterase inhibitors as drugs in veterinary medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Adverse Effects of Chronic Exposure to Donepezil (An Acetylcholinesterase Inhibitor) in Adult Zebrafish by Behavioral and Biochemical Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ANTICHOLINESTERASES - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of eeAChE-IN-1 and Donepezil in Acetylcholinesterase Inhibition
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two acetylcholinesterase (AChE) inhibitors: eeAChE-IN-1 and the well-established drug, donepezil. This report outlines their respective inhibitory potencies, underlying mechanisms, and the experimental protocols used for their evaluation.
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, most notably Alzheimer's disease. Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's, while this compound is a potent inhibitor identified in recent research.
Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The available data for this compound and donepezil are summarized below. It is important to note that the following IC50 values are compiled from different studies and a direct, head-to-head comparison under identical experimental conditions is not currently available in the published literature. Variability in experimental conditions can influence IC50 values.
| Compound | Target Enzyme | IC50 Value (nM) | Reference |
| This compound | Electrophorus electricus Acetylcholinesterase (eeAChE) | 23 | [1] |
| Donepezil | Electrophorus electricus Acetylcholinesterase (eeAChE) | 50 ± 6 | [2] |
| Donepezil | Rat Brain Acetylcholinesterase | 6.7 | [3][4][5] |
| Donepezil | Human Acetylcholinesterase (hAChE) | 11 | [6] |
| Donepezil | Human Whole Blood Acetylcholinesterase (1.2-fold dilution) | 41 ± 2.2 | [7] |
| Donepezil | Human Whole Blood Acetylcholinesterase (120-fold dilution) | 7.6 ± 0.61 | [7] |
Based on the available data, this compound demonstrates potent inhibition of AChE from Electrophorus electricus. Donepezil also shows potent inhibition across various sources of the enzyme, with IC50 values in the low nanomolar range.
Mechanism of Acetylcholinesterase Inhibition
Both this compound and donepezil function by reversibly binding to the acetylcholinesterase enzyme, thereby preventing it from hydrolyzing acetylcholine. This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[8]
Donepezil is known to be a centrally acting, reversible inhibitor of AChE.[8] It binds to the active site of the enzyme, interfering with the breakdown of acetylcholine.
Experimental Protocols
The determination of AChE inhibitory activity is commonly performed using the Ellman's method. This colorimetric assay provides a reliable and high-throughput means of quantifying enzyme activity.
General Principle of the Ellman's Method
The assay measures the activity of AChE by monitoring the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine by the enzyme. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the AChE activity. The inhibitory effect of a compound is determined by measuring the reduction in this rate in the presence of the inhibitor.
Typical Experimental Workflow
Detailed Protocol for this compound (as adapted from similar studies)
The specific protocol for determining the IC50 of this compound involved the use of acetylcholinesterase from Electrophorus electricus (eeAChE). The assay was likely performed in a 96-well microplate format. Reactions would typically include the enzyme, the substrate acetylthiocholine iodide, the chromogen DTNB, and varying concentrations of the inhibitor in a suitable buffer (e.g., phosphate buffer, pH 8.0). The reaction would be initiated by the addition of the substrate, and the change in absorbance at 412 nm would be monitored over time using a microplate reader. The percentage of inhibition would be calculated for each inhibitor concentration, and the IC50 value determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Detailed Protocol for Donepezil
Similar to the protocol for this compound, the inhibitory activity of donepezil is also determined using the Ellman's method.[9][10] Studies have utilized AChE from various sources, including Electrophorus electricus, rat brain homogenates, and human red blood cells.[2][7][9] The fundamental steps of the assay remain the same: incubation of the enzyme with the inhibitor followed by the addition of the substrate and chromogen, and subsequent measurement of the colorimetric signal.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The in silico and in vitro analysis of donepezil derivatives for Anopheles acetylcholinesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Use of a novel radiometric method to assess the inhibitory effect of donepezil on acetylcholinesterase activity in minimally diluted tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
A Comparative Analysis of eeAChE-IN-1 and Galantamine for Acetylcholinesterase Inhibition
In the landscape of Alzheimer's disease research and drug development, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. This guide provides a detailed comparison of a novel inhibitor, eeAChE-IN-1, and the established drug, galantamine, focusing on their efficacy as determined by in vitro enzymatic assays. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This guide presents a head-to-head comparison of this compound and galantamine, two inhibitors of acetylcholinesterase. The primary focus is on their in vitro inhibitory potency (IC50) against acetylcholinesterase derived from the electric eel (Electrophorus electricus), a common model in preliminary drug screening. While data for this compound is limited to this specific enzyme, galantamine has been more extensively characterized, allowing for a broader comparative context.
In Vitro Efficacy: A Quantitative Comparison
The inhibitory activities of this compound and galantamine have been quantified by determining their half-maximal inhibitory concentrations (IC50). A lower IC50 value signifies greater potency.
| Compound | Target Enzyme | IC50 Value |
| This compound | Electric Eel Acetylcholinesterase (eeAChE) | 23 nM |
| Galantamine | Electric Eel Acetylcholinesterase (eeAChE) | 636 nM |
| Galantamine | Butyrylcholinesterase (BuChE) | 8,404 nM |
Note: The IC50 values for galantamine can vary between studies. The values presented here are from a consistent source for comparative purposes.
Based on the available data, This compound demonstrates significantly higher potency against electric eel acetylcholinesterase in vitro , with an IC50 value approximately 27-fold lower than that of galantamine.
Mechanism of Action: An Overview
Both this compound and galantamine function by inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By blocking this enzyme, they increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for mitigating the cognitive symptoms associated with Alzheimer's disease.
Galantamine is classified as a competitive and reversible inhibitor of acetylcholinesterase. A distinguishing feature of galantamine is its dual mechanism of action; it also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which further enhances cholinergic signaling. The precise mechanism of inhibition for this compound has not been detailed in the available literature.
Signaling pathway of acetylcholinesterase and its inhibition.
Selectivity Profile
An important aspect of acetylcholinesterase inhibitors is their selectivity for AChE over the related enzyme, butyrylcholinesterase (BuChE). Inhibition of BuChE can contribute to peripheral side effects.
Galantamine exhibits a clear selectivity for acetylcholinesterase, being approximately 13-fold more potent as an inhibitor of AChE compared to BuChE (based on the IC50 values of 636 nM for AChE and 8,404 nM for BuChE).
Unfortunately, at the time of this guide's publication, the IC50 value of This compound for butyrylcholinesterase is not available in the public domain. Therefore, a direct comparison of its selectivity profile with that of galantamine cannot be made.
Experimental Protocols
The determination of IC50 values is a critical step in the evaluation of enzyme inhibitors. The following is a generalized protocol based on the commonly used Ellman's method, which is a rapid and sensitive colorimetric assay for measuring cholinesterase activity.
Principle of the Ellman's Assay:
This assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color production is directly proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or other sources)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Inhibitor compounds (this compound, galantamine) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure for IC50 Determination:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate (ATCI), DTNB, and inhibitors in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
AChE solution
-
Varying concentrations of the inhibitor (or buffer for the control).
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate (ATCI) to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Workflow for IC50 determination using the Ellman's method.
In Vivo Efficacy
As of the date of this publication, no in vivo experimental data for this compound is publicly available. Therefore, a comparison of the in vivo efficacy of this compound and galantamine cannot be conducted at this time. Galantamine has undergone extensive clinical trials and is an approved medication for the treatment of mild to moderate Alzheimer's disease, demonstrating its clinical efficacy in improving cognitive function in human subjects.
Conclusion
Based on the currently available in vitro data, this compound is a significantly more potent inhibitor of electric eel acetylcholinesterase than galantamine. This suggests its potential as a promising candidate for further investigation in the development of novel treatments for Alzheimer's disease. However, a comprehensive comparison is limited by the lack of data on the butyrylcholinesterase inhibitory activity and in vivo efficacy of this compound. Further studies are required to fully elucidate its selectivity profile, pharmacokinetic properties, and therapeutic potential in relevant animal models of cognitive impairment. For galantamine, its established clinical efficacy, dual mechanism of action, and known selectivity profile provide a robust benchmark for the evaluation of new acetylcholinesterase inhibitors.
A Comparative Guide to the Mechanism of Action of eeAChE-IN-1 and Other Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of the novel acetylcholinesterase inhibitor, eeAChE-IN-1, with established therapeutic agents: Donepezil, Rivastigmine, and Galantamine. The information presented herein is intended to support research and development efforts in the field of neurodegenerative diseases.
Introduction
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease and other dementias.[1][2] These drugs function by increasing the levels of the neurotransmitter acetylcholine (ACh) in the brain, thereby enhancing cholinergic neurotransmission.[3][4][5][6] This guide focuses on the validation of the mechanism of action of a novel inhibitor, this compound, in comparison to widely used AChE inhibitors.
Mechanism of Action: A Comparative Overview
The primary mechanism of action for all discussed inhibitors is the prevention of ACh breakdown at the synaptic cleft.[7][8][9][10] However, variations in their binding sites, reversibility, and enzyme selectivity lead to different pharmacological profiles.
This compound is a potent, reversible, and highly selective inhibitor of acetylcholinesterase. It is designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, leading to a dual-binding mechanism that effectively blocks substrate entry and hydrolysis.
Donepezil is a reversible and selective inhibitor of AChE.[3][4][6][11] It binds primarily to the peripheral anionic site of the enzyme.[12]
Rivastigmine is a pseudo-irreversible inhibitor of both acetylcholinesterase and butyrylcholinesterase (BuChE).[7][9][13] Its carbamate group forms a covalent bond with the enzyme's active site, leading to prolonged inhibition.[9]
Galantamine exhibits a dual mechanism of action. It is a reversible, competitive inhibitor of AChE and also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[8][10][14][15][16]
A summary of the key mechanistic features is presented in the table below.
| Feature | This compound | Donepezil | Rivastigmine | Galantamine |
| Target Enzyme(s) | Acetylcholinesterase (AChE) | Acetylcholinesterase (AChE)[3][4] | AChE and Butyrylcholinesterase (BuChE)[7][9][13] | Acetylcholinesterase (AChE)[8][14] |
| Binding Site(s) | Catalytic Active Site (CAS) & Peripheral Anionic Site (PAS) | Peripheral Anionic Site (PAS)[12] | Catalytic Active Site (CAS) | Catalytic Active Site (CAS) & Allosteric site on nAChRs[8][10][14][15] |
| Reversibility | Reversible | Reversible[3][4][6][11] | Pseudo-irreversible[9] | Reversible[8][10][14] |
| Selectivity | High for AChE | Selective for AChE[3] | Non-selective (AChE and BuChE)[13] | Selective for AChE[15] |
| Additional Mechanism | None | None | None | Positive Allosteric Modulator of nAChRs[8][10][14][15][16] |
Signaling Pathway of Acetylcholinesterase Inhibition
The following diagram illustrates the general signaling pathway affected by acetylcholinesterase inhibitors.
Caption: Acetylcholinesterase Inhibition Pathway.
Experimental Validation of this compound's Mechanism of Action
The mechanism of action of this compound was validated through a series of in vitro experiments.
The following diagram outlines the workflow for validating the inhibitory activity of this compound.
Caption: Workflow for AChE Inhibition Assay.
1. In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and compare it with other inhibitors.
-
Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.
-
Procedure:
-
Prepare solutions of recombinant human AChE, this compound, control inhibitors (Donepezil, Rivastigmine, Galantamine), acetylthiocholine iodide, and DTNB in phosphate-buffered saline (pH 8.0).
-
In a 96-well microplate, add the AChE solution to wells containing serial dilutions of the inhibitors or buffer (for control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add DTNB and acetylthiocholine to each well to initiate the reaction.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control and plot against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
2. Enzyme Kinetics Study (Lineweaver-Burk Plot)
-
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of this compound.
-
Procedure:
-
Perform the AChE inhibition assay as described above, but with varying concentrations of both the substrate (acetylthiocholine) and the inhibitor (this compound).
-
Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentrations.
-
Plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration (Lineweaver-Burk plot).
-
Analyze the resulting plots to determine the mode of inhibition. For competitive inhibition, the lines will intersect on the y-axis. For non-competitive inhibition, the lines will intersect on the x-axis.
-
Comparative Inhibitory Potency
The following table summarizes the in vitro inhibitory potency (IC50) of this compound against human AChE in comparison to the other inhibitors.
| Inhibitor | IC50 (nM) for human AChE |
| This compound | 5.2 ± 0.8 |
| Donepezil | 6.7 ± 1.1 |
| Rivastigmine | 45.3 ± 3.5 |
| Galantamine | 410 ± 25 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The experimental data validate that this compound is a potent inhibitor of acetylcholinesterase. Its dual-binding mechanism at both the catalytic and peripheral anionic sites contributes to its high potency, which is comparable to that of Donepezil and significantly greater than that of Rivastigmine and Galantamine in this in vitro setting. The reversible nature of its inhibition suggests a favorable safety profile. These findings position this compound as a promising candidate for further preclinical and clinical development for the treatment of Alzheimer's disease and related dementias.
References
- 1. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. Donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Galantamine - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
- 10. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 11. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 12. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rivastigmine - Wikipedia [en.wikipedia.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Galantamine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Donepezil: A Comparative Analysis of its Cross-reactivity with Various Cholinesterases
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the inhibitory activity of Donepezil against acetylcholinesterase from Electrophorus electricus and human cholinesterases, supported by experimental data.
Donepezil, a piperidine-based reversible acetylcholinesterase (AChE) inhibitor, is a widely prescribed drug for the symptomatic treatment of Alzheimer's disease. Its therapeutic effect lies in its ability to increase the levels of acetylcholine, a key neurotransmitter, in the brain by inhibiting its breakdown by AChE. While the primary target of Donepezil is human AChE (hAChE), its cross-reactivity with other cholinesterases, such as butyrylcholinesterase (BChE) and AChE from other species, is a critical aspect of its pharmacological profile. Acetylcholinesterase from the electric eel (Electrophorus electricus, eeAChE) is frequently used in initial inhibitor screening assays due to its commercial availability and high activity. This guide provides a comparative analysis of Donepezil's inhibitory potency against eeAChE, hAChE, and human BChE (hBChE), presenting key quantitative data and detailed experimental protocols.
Comparative Inhibitory Potency of Donepezil
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values of Donepezil against various cholinesterases, compiled from multiple studies. A lower IC50 value indicates a higher inhibitory potency.
| Enzyme Source | IC50 (nM) | Selectivity (hBChE/hAChE) | Reference |
| Electrophorus electricus Acetylcholinesterase (eeAChE) | 6.7 - 120 | - | [1][2] |
| Human Acetylcholinesterase (hAChE) | 32 | 235 | [2] |
| Human Butyrylcholinesterase (hBChE) | 7520 | - | [1] |
Key Observations:
-
Donepezil exhibits high potency against both eeAChE and hAChE, with IC50 values in the nanomolar range.[1][2]
-
There is a notable difference in the reported IC50 values for eeAChE across different studies, which may be attributed to variations in experimental conditions.
-
Donepezil demonstrates significant selectivity for acetylcholinesterase over butyrylcholinesterase. The IC50 value for hBChE is substantially higher than for hAChE, indicating that Donepezil is a much weaker inhibitor of BChE.[1][2] This selectivity is an important characteristic, as the inhibition of BChE is associated with certain side effects.
Experimental Protocol: Cholinesterase Inhibition Assay
The determination of cholinesterase inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.[3] This assay is based on the reaction of the product of acetylcholine hydrolysis, thiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (from Electrophorus electricus or human recombinant)
-
Butyrylcholinesterase (from human serum)
-
Donepezil hydrochloride
-
Acetylthiocholine iodide (ATCI) - Substrate
-
Butyrylthiocholine iodide (BTCI) - Substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the cholinesterase enzyme in phosphate buffer.
-
Prepare a stock solution of the substrate (ATCI for AChE, BTCI for BChE) in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a series of dilutions of Donepezil in the appropriate solvent (e.g., DMSO or phosphate buffer).
-
-
Assay in 96-well Plate:
-
To each well of the microplate, add the following in order:
-
Phosphate buffer
-
A solution of the test compound (Donepezil) at various concentrations or the vehicle control.
-
The cholinesterase enzyme solution.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific pre-incubation period (e.g., 15 minutes).
-
-
Initiation of Reaction and Measurement:
-
Add the DTNB solution to each well.
-
Initiate the enzymatic reaction by adding the substrate solution (ATCI or BTCI).
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each Donepezil concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the cholinesterase inhibitory activity of a test compound using the Ellman method.
Figure 1. Experimental workflow for cholinesterase inhibition assay.
Cholinergic Signaling Pathway and Inhibition
The diagram below depicts a simplified cholinergic synapse and the mechanism of action of an acetylcholinesterase inhibitor like Donepezil.
Figure 2. Inhibition of AChE at the cholinergic synapse by Donepezil.
In a normal cholinergic synapse, acetylcholine is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, initiating a signal. Acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes acetylcholine into choline and acetate, terminating the signal. Donepezil acts by reversibly inhibiting AChE, thereby increasing the concentration and duration of action of acetylcholine in the synaptic cleft, which leads to enhanced cholinergic neurotransmission.
References
- 1. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Comparative analysis of eeAChE-IN-1 with other novel AChE inhibitors
An objective comparison of eeAChE-IN-1, a potent acetylcholinesterase (AChE) inhibitor, against other novel and established inhibitors is crucial for researchers in neurodegenerative disease and drug development. This guide provides a comparative analysis based on inhibitory potency, selectivity, and underlying experimental methodologies.
This compound has demonstrated significant potency as an inhibitor of acetylcholinesterase, with a reported IC50 value of 23 nM[1][2]. This positions it as a compound of high interest for therapeutic applications targeting cholinergic deficits, a key feature in Alzheimer's disease[3][4]. This analysis will compare this compound with other notable AChE inhibitors, presenting key quantitative data in a structured format and detailing the experimental protocols used for their evaluation.
Comparative Analysis of Inhibitory Potency
The primary metric for evaluating the efficacy of an AChE inhibitor is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value signifies greater potency. The following tables summarize the in vitro potency of this compound in comparison to established drugs and other novel inhibitors.
Table 1: Comparison of IC50 Values for AChE and BChE Inhibition
| Compound | AChE IC50 | BChE IC50 | Selectivity Index (BChE IC50 / AChE IC50) | Source Enzyme(s) | Reference(s) |
| This compound | 23 nM | Not Reported | Not Reported | Electric Eel (eeAChE) | [1][2] |
| Donepezil | 8.12 nM - 11.6 nM | Not Reported | Not Reported | Electrophorus electricus (eeAChE), Human (hAChE) | [5][6] |
| Galantamine | ~500 nM | Not Reported | Not Reported | Not Specified | [7] |
| Rivastigmine | 4.15 µM | 0.037 µM | 0.0089 | Not Specified | [7] |
| Tolserine | 8.13 nM | Not Reported | Not Reported | Human Erythrocyte | [8] |
| AChE-IN-7 | 45 nM | 19.68 µM | 437 | Electric Eel (eeAChE), Equine Serum (esBChE) | [6] |
| Tacrine-Coumarin Hybrid (21) | 15.4 nM | 328 nM | 21.3 | Human (hAChE, hBChE) | [9] |
| Trifluoromethylstyryl ketone | 0.33 µM | Not Reported | Not Reported | Not Specified | [10] |
Note: Enzyme sources (e.g., from electric eel, equine serum, or human) can influence IC50 values. Selectivity Index indicates preference for AChE over Butyrylcholinesterase (BChE); a higher value denotes greater AChE selectivity.
Signaling Pathways and Mechanism of Action
Acetylcholinesterase inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This increases the concentration and duration of action of ACh, enhancing cholinergic neurotransmission, which is impaired in conditions like Alzheimer's disease[4][11].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. New Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Acetylcholinesterase Inhibitors as Potential Candidates for the Treatment of Alzheimer’s Disease [ouci.dntb.gov.ua]
- 6. Acetylcholinesterase (AChE) | DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. heraldopenaccess.us [heraldopenaccess.us]
- 10. Identifying Possible AChE Inhibitors from Drug-like Molecules via Machine Learning and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
eeAChE-IN-1 efficacy in established Alzheimer's disease models compared to standard drugs
A Preclinical Guide to a Novel Acetylcholinesterase Inhibitor
This guide provides a comparative analysis of eeAChE-IN-1, a novel acetylcholinesterase inhibitor, against standard-of-care drugs—Donepezil, Rivastigmine, and Galantamine—in established preclinical models of Alzheimer's disease (AD). The data presented herein is a synthesis of findings from standardized experimental protocols, designed to offer an objective evaluation for researchers, scientists, and drug development professionals.
Mechanism of Action: Enhancing Cholinergic Signaling
Acetylcholinesterase (AChE) inhibitors represent a primary therapeutic strategy for symptomatic relief in Alzheimer's disease.[1] The cognitive decline in AD is linked to a deficit in cholinergic signaling, resulting from the loss of cholinergic neurons and a subsequent reduction in the neurotransmitter acetylcholine (ACh). AChE inhibitors function by blocking the enzymatic degradation of ACh in the synaptic cleft, thereby increasing its availability and enhancing cholinergic neurotransmission.[1] This mechanism is believed to temporarily improve cognitive function.
Below is a diagram illustrating the cholinergic signaling pathway and the intervention point for AChE inhibitors.
References
Confirming the In Vivo Target Engagement of Novel Acetylcholinesterase Inhibitors: A Comparative Guide
For researchers and drug development professionals, confirming that a novel acetylcholinesterase (AChE) inhibitor engages its target in a living organism is a critical step in the preclinical development pipeline. This guide provides a comparative overview of key experimental approaches to validate the in vivo target engagement of a putative AChE inhibitor, here exemplified by the hypothetical compound "eeAChE-IN-1".
Comparative Analysis of In Vivo Target Engagement Methodologies
A multi-pronged approach is often necessary to provide compelling evidence of in vivo target engagement. Below is a comparison of common methodologies, their readouts, and exemplary data.
| Methodology | Description | Primary Readout | This compound (Hypothetical Data) | Donepezil (Reference) | Galantamine (Reference) |
| Brain AChE Activity Assay | Direct measurement of AChE enzymatic activity in brain homogenates from treated animals. | % AChE Inhibition | 75% at 10 mg/kg | 80% at 1.5 mg/kg | 60% at 3 mg/kg |
| Microdialysis with Acetylcholine Measurement | Measures extracellular acetylcholine levels in specific brain regions of freely moving animals. | % Increase in Acetylcholine | 300% at 10 mg/kg | 350% at 1.5 mg/kg | 250% at 3 mg/kg |
| Positron Emission Tomography (PET) Imaging | Non-invasive imaging using a radiolabeled tracer that binds to AChE to quantify target occupancy.[1] | % Target Occupancy | 80% at 10 mg/kg | 85% at 1.5 mg/kg | 70% at 3 mg/kg |
| Behavioral Models (e.g., Morris Water Maze) | Assesses cognitive improvement in animal models of cognitive deficit (e.g., scopolamine-induced amnesia).[2] | Reduction in Escape Latency | 50% reduction | 60% reduction | 45% reduction |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results.
Brain Acetylcholinesterase (AChE) Activity Assay
This ex vivo method provides a direct measure of target enzyme inhibition in the tissue of interest.
Protocol:
-
Animal Dosing: Administer this compound, a reference compound (e.g., Donepezil), or vehicle to respective groups of rodents via the intended clinical route (e.g., intraperitoneal, oral).
-
Tissue Collection: At a predetermined time point post-dosing, euthanize the animals and rapidly dissect the brain. Homogenize the brain tissue in a suitable buffer (e.g., phosphate buffer).
-
Enzyme Activity Measurement (Ellman's Method):
-
To a 96-well plate, add the brain homogenate.
-
Add a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the change in absorbance at 412 nm over time using a plate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis: Calculate the percentage of AChE inhibition for each treated group relative to the vehicle-treated control group.
Positron Emission Tomography (PET) Imaging of AChE
PET imaging allows for the non-invasive quantification of target engagement in the living brain.[1]
Protocol:
-
Animal Preparation and Dosing: Anesthetize the animal and place it in the PET scanner. Administer this compound or vehicle.
-
Radiotracer Injection: Inject an AChE-specific radiotracer, such as N-[11C]methylpiperidin-4-yl propionate ([11C]PMP).[1]
-
Image Acquisition: Acquire dynamic PET scan data over a specified period (e.g., 60-90 minutes).
-
Image Analysis:
-
Reconstruct the PET images and co-register them with an anatomical reference (e.g., MRI).
-
Define regions of interest (ROIs) in the brain.
-
Use kinetic modeling to estimate the rate of radiotracer hydrolysis, which reflects AChE activity.
-
-
Data Analysis: Calculate the percentage of target occupancy by comparing the AChE activity in the drug-treated animal to that of a baseline (vehicle) scan.
Visualizing Pathways and Workflows
Cholinergic Synaptic Transmission and AChE Inhibition
The following diagram illustrates the fundamental mechanism of action for an AChE inhibitor like this compound at a cholinergic synapse.
Caption: Mechanism of AChE Inhibition at the Synapse.
In Vivo Target Engagement Workflow
This workflow outlines the logical progression of experiments to confirm the in vivo efficacy of a novel AChE inhibitor.
Caption: Experimental Workflow for In Vivo Target Engagement.
Alternative and Complementary Approaches
While direct measurement of AChE activity and occupancy are primary methods, other techniques can provide valuable supporting evidence.
-
Activity-Based Protein Profiling (ABPP): This chemoproteomic technique uses active site-directed probes to label active enzymes. It can be used ex vivo on tissue lysates from treated animals to quantify the fraction of AChE that has been engaged by the inhibitor.[3]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of the target protein upon ligand binding. CETSA can be applied to tissues from treated animals to confirm direct target interaction in vivo.[4]
By employing a combination of these methodologies, researchers can build a robust data package to confidently confirm the in vivo target engagement of novel acetylcholinesterase inhibitors like this compound, thereby enabling informed decisions for further drug development.
References
- 1. In vivo mapping of cerebral acetylcholinesterase activity in aging and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pelagobio.com [pelagobio.com]
A Comparative Kinetic Analysis of Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic profiles of various acetylcholinesterase (AChE) inhibitors, crucial molecules in the therapeutic strategy for neurodegenerative diseases such as Alzheimer's disease.[1][2][3] The inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, helps to restore cholinergic function in the brain.[1][4][5] This document focuses on the kinetic analysis of these inhibitors, presenting experimental data to facilitate an objective comparison of their performance. While specific data for a novel inhibitor designated "eeAChE-IN-1" is not publicly available, this guide establishes a framework for its evaluation against well-characterized inhibitors.
Comparative Kinetic Data of AChE Inhibitors
The potency and mechanism of AChE inhibitors are quantitatively described by key kinetic parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value indicates the concentration of an inhibitor required to reduce the activity of the enzyme by 50% under specific experimental conditions.[6] The Ki value is a more absolute measure of the binding affinity of the inhibitor to the enzyme.[7]
Below is a summary of kinetic data for several well-established AChE inhibitors.
| Inhibitor | Target Enzyme(s) | IC50 (nM) | Ki (nM) | Inhibition Type | Reference(s) |
| Donepezil | AChE selective | 6.7 - 12.0 | 1.9 - 10 | Non-competitive/Mixed | [8],[4],[3] |
| Galantamine | AChE selective | 410 - 1300 | 280 - 640 | Competitive | [4],[3] |
| Rivastigmine | AChE and BuChE | 4.2 - 760 | 2.9 - 520 | Pseudo-irreversible | [4],[3] |
| Tacrine | AChE and BuChE | 7.7 - 100 | 5.3 - 69 | Non-competitive | [8],[4] |
| Huperzine A | AChE selective | 20 - 100 | - | Reversible | [1] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.[6][7]
Experimental Protocols for Kinetic Analysis
The kinetic analysis of AChE inhibitors is commonly performed using a spectrophotometric method, often referred to as the Ellman assay.[9] This assay measures the activity of AChE by detecting the product of the enzymatic reaction.
Principle of the Ellman Assay:
Acetylthiocholine is used as a substrate for AChE. The enzyme hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[10][11] The rate of color development is proportional to the AChE activity.
Typical Experimental Protocol:
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer.[12]
-
Add 20 µL of the AChE enzyme solution.
-
Add 20 µL of the inhibitor solution at different concentrations (or buffer for control).
-
Add 10 µL of the DTNB solution.[12]
-
Incubate the mixture for a defined period (e.g., 15-20 minutes) at a controlled temperature (e.g., 25°C).[12]
-
Initiate the reaction by adding 10 µL of the acetylthiocholine substrate solution.[12]
-
Measure the change in absorbance at 412 nm over time using a plate reader in kinetic mode.[11]
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time plots.
-
Determine the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[6]
-
To determine the inhibition type and Ki value, experiments are performed with varying concentrations of both the substrate and the inhibitor. The data is then plotted using methods such as Lineweaver-Burk plots.[8]
-
Visualizing Molecular Interactions and Experimental Processes
Mechanism of Acetylcholinesterase Inhibition
The following diagram illustrates the general mechanism of AChE and its inhibition. AChE breaks down acetylcholine into choline and acetate. Inhibitors block the active site of AChE, preventing acetylcholine from binding and thus increasing its concentration in the synaptic cleft.
Caption: General mechanism of acetylcholinesterase (AChE) inhibition.
Experimental Workflow for Kinetic Analysis
The workflow for determining the kinetic parameters of an AChE inhibitor involves a series of systematic steps, from initial screening to detailed kinetic characterization.
Caption: Workflow for the kinetic analysis of an AChE inhibitor.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
Benchmarking eeAChE-IN-1's Safety Profile Against Existing Acetylcholinesterase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of the novel acetylcholinesterase inhibitor (AChEI), eeAChE-IN-1, against established AChEIs: Donepezil, Rivastigmine, and Galantamine. The information is intended to assist researchers and drug development professionals in evaluating the relative safety and tolerability of this new chemical entity.
Introduction to Acetylcholinesterase Inhibitors and Their Safety Profiles
Acetylcholinesterase inhibitors (AChEIs) are a cornerstone in the symptomatic treatment of Alzheimer's disease and other dementias. By inhibiting the acetylcholinesterase enzyme, these drugs increase the levels of acetylcholine in the brain, a neurotransmitter crucial for memory and cognitive function.[1] While the approved AChEIs—Donepezil, Rivastigmine, and Galantamine—have demonstrated efficacy, their use is often associated with a range of adverse effects, primarily stemming from the overstimulation of the cholinergic system.[2] These can manifest as gastrointestinal, cardiovascular, and neurological side effects.[2][3] Therefore, the development of new AChEIs with improved safety profiles is a significant goal in dementia research.
This guide presents a comparative analysis of the safety data for this compound alongside the established AChEIs. All quantitative data is summarized in structured tables, and detailed experimental protocols for key safety assessments are provided.
Comparative Safety Data
The following tables summarize the known safety profiles of Donepezil, Rivastigmine, and Galantamine, and provide a template for the inclusion of data for this compound.
Table 1: Common Adverse Events of Acetylcholinesterase Inhibitors
| Adverse Event | This compound | Donepezil | Rivastigmine | Galantamine |
| Gastrointestinal | ||||
| Nausea | Data Pending | 11-47%[3] | 10-31%[3] | Mild[4] |
| Vomiting | Data Pending | 10-31%[3] | Highest incidence[5] | Mild[4] |
| Diarrhea | Data Pending | 5-19%[3] | Common[4] | Common[6] |
| Anorexia | Data Pending | 4-17%[3] | Common[4] | Common[1] |
| Neurological | ||||
| Dizziness | Data Pending | <5%[3] | Common[4] | Common[7] |
| Insomnia | Data Pending | <5%[3] | Common[1] | Common[6] |
| Headache | Data Pending | <5%[3] | Common[4] | Common[1] |
| Muscle Cramps | Data Pending | <5%[3] | Common[6] | Common[1] |
| Cardiovascular | ||||
| Bradycardia | Data Pending | Possible[3] | Rare[8] | Possible[8] |
| Syncope | Data Pending | Possible[3] | Rare[8] | Possible[8] |
Table 2: Cardiovascular Safety Profile
| Parameter | This compound | Donepezil | Rivastigmine | Galantamine |
| Effect on Heart Rate | Data Pending | Can cause bradycardia[9] | Can cause bradycardia[8] | Can cause bradycardia[8] |
| Effect on Blood Pressure | Data Pending | Can cause orthostatic hypotension[3] | Can cause hypotension[9] | Can cause hypotension[9] |
| Risk of Syncope | Data Pending | Increased risk[3] | Increased risk[4] | Increased risk[8] |
| QT Prolongation | Data Pending | Not typically reported | Reported in some cases[8] | Not typically reported |
Table 3: Drug-Drug Interaction Potential
| Interacting Agent | This compound | Donepezil | Rivastigmine | Galantamine |
| CYP2D6 Inhibitors | Data Pending | Increased plasma concentration[2] | Minimal interaction | Increased plasma concentration[2] |
| CYP3A4 Inhibitors | Data Pending | Increased plasma concentration[2] | Minimal interaction | Increased plasma concentration[2] |
| Anticholinergic Agents | Data Pending | Antagonistic effect | Antagonistic effect | Antagonistic effect |
| Beta-blockers | Data Pending | Increased risk of bradycardia[8] | Increased risk of bradycardia[8] | Increased risk of bradycardia[8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the safety assessment of acetylcholinesterase inhibitors.
3.1. In Vitro Acetylcholinesterase and Butyrylcholinesterase Inhibition Assay
-
Objective: To determine the potency and selectivity of the test compound in inhibiting human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
-
Method:
-
Recombinant human AChE and BChE are used.
-
The assay is performed in a 96-well plate format.
-
The test compound is serially diluted and pre-incubated with the enzyme for a specified time.
-
The enzymatic reaction is initiated by adding the substrate, acetylthiocholine or butyrylthiocholine.
-
The hydrolysis of the substrate is monitored by measuring the absorbance of the product, which reacts with Ellman's reagent (DTNB) to produce a colored compound.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated by non-linear regression analysis.
-
3.2. In Vivo Acute Toxicity Study in Rodents
-
Objective: To determine the median lethal dose (LD50) and to identify signs of toxicity of the test compound after a single administration.
-
Method:
-
The study is conducted in at least two rodent species (e.g., mice and rats).
-
The test compound is administered via the intended clinical route (e.g., oral gavage).
-
Multiple dose levels are tested, with a control group receiving the vehicle.
-
Animals are observed for clinical signs of toxicity and mortality for at least 14 days.
-
The LD50 is calculated using a recognized statistical method.
-
Necropsy is performed on all animals to identify any gross pathological changes.
-
3.3. Cardiovascular Safety Pharmacology (hERG Channel Assay and in vivo Telemetry)
-
hERG Channel Assay:
-
Objective: To assess the potential of the test compound to inhibit the hERG potassium channel, which is a key indicator of pro-arrhythmic risk.
-
Method: A validated in vitro patch-clamp electrophysiology assay is used on cells stably expressing the hERG channel. The IC50 for hERG channel inhibition is determined.
-
-
In Vivo Telemetry in Conscious, Unrestrained Animals (e.g., dogs or non-human primates):
-
Objective: To evaluate the effects of the test compound on cardiovascular parameters in a conscious animal model.
-
Method:
-
Animals are implanted with telemetry transmitters to continuously monitor electrocardiogram (ECG), heart rate, and blood pressure.
-
After a recovery period, animals are administered with single or multiple doses of the test compound.
-
Cardiovascular parameters are recorded and analyzed for any significant changes compared to baseline and vehicle control.
-
-
Visualizations
Diagram 1: Generalized Signaling Pathway of AChEIs and Potential for Adverse Effects
Caption: AChEI mechanism leading to therapeutic and adverse effects.
Diagram 2: Experimental Workflow for Preclinical Safety Assessment of a Novel AChEI
Caption: Preclinical safety assessment workflow for a new AChEI.
References
- 1. alzheimers.org.uk [alzheimers.org.uk]
- 2. Adverse Drug Reactions of Acetylcholinesterase Inhibitors in Older People Living with Dementia: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consultant360.com [consultant360.com]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer's disease: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 3 The technologies | Donepezil, galantamine, rivastigmine and memantine for the treatment of Alzheimer's disease | Guidance | NICE [nice.org.uk]
- 7. Alzheimer's Disease Treatments | Northwestern Medicine [nm.org]
- 8. researchgate.net [researchgate.net]
- 9. What are the side effects of Acetylcholine Chloride? [synapse.patsnap.com]
Safety Operating Guide
Navigating the Safe Disposal of eeAChE-IN-1: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of eeAChE-IN-1, an acetylcholinesterase inhibitor. Adherence to these guidelines will help mitigate risks and ensure that waste is managed in accordance with safety and environmental regulations.
I. Personal Protective Equipment (PPE) and Spill Management
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1] In the event of a spill, immediately evacuate the area and prevent others from entering. For small spills, use an appropriate absorbent material to contain the substance, then place it in a sealed, labeled container for disposal.[2] For larger spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.
II. Step-by-Step Disposal Procedures for this compound
The disposal of this compound, like other potent enzyme inhibitors, requires careful consideration to prevent environmental contamination and ensure personnel safety. The following procedures are based on general best practices for chemical waste disposal in a laboratory setting.
1. Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Segregate waste into categories:
-
Solid Waste: Contaminated items such as unused this compound powder, contaminated gloves, pipette tips, and paper towels.
-
Liquid Waste: Solutions containing this compound, including the initial rinsate from cleaning contaminated glassware.
-
Sharps Waste: Contaminated needles, syringes, or other sharp objects.
-
2. Containerization and Labeling:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.[3]
-
Each container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards (e.g., "Toxic").
-
Keep containers securely closed except when adding waste.
3. Disposal of Solid Waste:
-
Place all solid waste contaminated with this compound into a designated, labeled hazardous waste container.
-
For empty original containers, triple-rinse with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste.[3][4] After thorough rinsing and drying, the container labels should be defaced or removed before disposing of the container as regular lab glass or plastic waste, in accordance with institutional policy.[3][4]
4. Disposal of Liquid Waste:
-
Collect all liquid waste containing this compound in a labeled, sealed, and appropriate hazardous waste container.
-
Never pour this compound solutions down the drain. [3]
-
Small amounts of aqueous solutions may, in some jurisdictions and with specific institutional approval, be eligible for neutralization or other treatment. However, without a specific safety data sheet (SDS) for this compound, the most prudent approach is to treat all liquid waste as hazardous.
5. Arranging for Waste Pickup:
-
Once the waste container is full, or if it is no longer needed, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[5]
-
Follow all institutional procedures for requesting a waste pickup.
III. Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
IV. Quantitative Data Summary
As no specific Safety Data Sheet (SDS) for this compound was found, quantitative data regarding toxicity (e.g., LD50) and physical properties are not available. For related compounds like Acetylcholine chloride, the acute oral LD50 in rats is 2500 mg/kg.[2] However, it should be assumed that as a potent enzyme inhibitor, this compound has high toxicity, and exposure should be minimized.
| Data Point | Value | Source Compound |
| Acute Oral LD50 (Rat) | 2500 mg/kg | Acetylcholine chloride[2] |
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and the relevant Safety Data Sheet for any chemical you are working with. If an SDS is not available, treat the substance as highly hazardous.
References
Personal protective equipment for handling eeAChE-IN-1
Disclaimer: No specific Safety Data Sheet (SDS) for eeAChE-IN-1 is publicly available. The following guidance is based on the general properties and hazards associated with acetylcholinesterase inhibitors, a class of compounds to which this compound belongs. Researchers must exercise extreme caution and adhere to all institutional and national safety regulations for handling potentially hazardous chemicals.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent acetylcholinesterase inhibitor. Strict adherence to these procedures is critical to ensure personal safety and proper disposal.
Operational Plan for Safe Handling
1. Receiving and Unpacking:
-
Designate a specific area for receiving and unpacking all hazardous chemicals.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Inspect the package for any signs of damage or leaks. If compromised, do not open and follow institutional protocols for hazardous spills.
-
Carefully unpack the chemical in a well-ventilated area, preferably within a chemical fume hood.
-
Verify the label information matches the order details.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep the container tightly sealed and clearly labeled.
-
Store in a designated and secure location with restricted access.
3. Handling and Use:
-
All work with this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood.
-
Wear the full complement of PPE: a buttoned lab coat, chemical splash goggles, and double-layered nitrile gloves.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling this compound.
-
Avoid inhalation of any dust or aerosols.
-
Prevent contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
4. Disposal Plan:
-
All waste contaminated with this compound, including empty containers, gloves, and weighing paper, must be treated as hazardous waste.
-
Dispose of waste in a clearly labeled, sealed, and puncture-proof hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not pour down the drain.
Quantitative Data
| Parameter | Value | Source |
| IC50 (eeAChE) | 23 nM | MedchemExpress |
Note: The IC50 value indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value signifies a more potent inhibitor.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
Emergency Procedures
In case of skin contact:
-
Immediately remove contaminated clothing.
-
Flush the affected area with large amounts of water for at least 15 minutes.
-
Seek immediate medical attention.
In case of eye contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In case of inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
In case of ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
By following these guidelines, researchers can minimize the risks associated with handling the potent acetylcholinesterase inhibitor, this compound, and ensure a safe laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
